2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDWGITABCILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306570 | |
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10489-28-8 | |
| Record name | 10489-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
CAS Number: 10489-28-8
This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis methodologies, spectral characterization, and potential biological activities, with a focus on its applications in medicinal chemistry.
Physicochemical Properties
This compound is a derivative of indanone, characterized by the presence of two methyl groups at the C2 position of the indane core. This substitution pattern imparts specific steric and electronic properties that influence its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 10489-28-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [2] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,2-dimethyl-1-indanone | [2] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of this compound
A key synthetic route to this compound is described in patent literature, involving a multi-step process starting from a substituted 2,3-dihydro-1H-inden-1-one.[1]
Experimental Protocol: Synthesis via Demethylation and Double Methylation
This protocol is based on the methodology described in patent WO2018196677A1.[1]
Step 1: Demethylation of 5-methoxy-2,3-dihydro-1H-inden-1-one
-
To a solution of 5-methoxy-2,3-dihydro-1H-inden-1-one in glacial acetic acid, add hydrobromic acid.
-
Heat the reaction mixture at 80-90°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-hydroxy-2,3-dihydro-1H-inden-1-one.
Step 2: Double Methylation of 5-hydroxy-2,3-dihydro-1H-inden-1-one
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere.
-
To this solution, add a solution of 5-hydroxy-2,3-dihydro-1H-inden-1-one in anhydrous THF dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow
References
An In-depth Technical Guide to the Physical Properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as 2,2-dimethyl-1-indanone, is a bicyclic ketone. Its rigid structure, conferred by the dimethyl groups on the cyclopentanone ring fused to a benzene ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is essential for its application in research and development, particularly in areas such as reaction kinetics, formulation development, and analytical method development. This technical guide provides a summary of the available physical property data for this compound.
Core Physical Properties
Table 1: Physical and Chemical Properties of this compound and Related Isomers
| Property | This compound | 2-methyl-1-indanone | 2,6-dimethyl-1-indanone | 3,3-dimethyl-1-indanone |
| CAS Number | 10489-28-8[1] | 17496-14-9 | 66309-83-9 | 26465-81-6 |
| Molecular Formula | C₁₁H₁₂O[1] | C₁₀H₁₀O | C₁₁H₁₂O | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol [1][2] | 146.19 g/mol | 160.21 g/mol | 160.21 g/mol |
| Melting Point | Not available | 47-47.5 °C | Not available | Not available |
| Boiling Point | Not available | 93-95 °C at 4 mmHg | 141-144 °C at 17 Torr[3] | 250.8 °C at 760 mmHg (estimated)[4] |
| Density | Not available | 1.064 g/mL at 25 °C | 1.058 g/cm³ (predicted)[3] | Not available |
| Solubility | Not available | Not available | Very slightly soluble in water (0.19 g/L at 25 °C, calculated)[5] | Soluble in water (194.9 mg/L at 25 °C, estimated)[4] |
| XLogP3 | 2.6[2] | Not available | Not available | 3.130 (estimated)[4] |
| Refractive Index | Not available | n20/D 1.555 | Not available | Not available |
| Appearance | Neat (liquid or solid)[6] | Liquid | Not available | Colorless to pale yellow clear liquid (estimated)[4] |
Note: "Not available" indicates that no reliable experimental or computed data was found for the specific property of the compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available scientific literature. Standard methods for determining melting point (e.g., capillary method), boiling point (e.g., distillation under reduced pressure), density (e.g., pycnometry), and solubility (e.g., shake-flask method) would be applicable.
Synthesis and Characterization
While experimental details for physical property determination are scarce, methods for the synthesis of related indanone derivatives have been reported. For instance, a patent describes the synthesis of 2,6-dimethyl-1-indanone via a Friedel-Crafts acylation of m-xylene with crotonyl chloride, followed by an intramolecular cyclization.[7] The characterization of such compounds typically involves spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure.[8]
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways or complex experimental workflows in which this compound is a key molecule. Therefore, the creation of Graphviz diagrams as requested is not applicable at this time.
Conclusion
This technical guide provides a summary of the available physical property data for this compound, primarily from computational sources due to a lack of experimental data in the public domain. The included data for related isomers offers a comparative context. For precise applications, it is recommended that these physical properties be determined experimentally. As research on this compound and its derivatives continues, more comprehensive data is anticipated to become available.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and chemical intermediates,CAS#:66309-83-9,茚嗪氟草胺,2,6-Dimethyl-1-indanone [en.chemfish.com]
- 4. 3,3-dimethyl-1-indanone, 26465-81-6 [thegoodscentscompany.com]
- 5. CAS # 66309-83-9, 2,6-Dimethyl-1-indanone, 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one - chemBlink [chemblink.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 8. This compound | 10489-28-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone of interest in synthetic organic chemistry and drug discovery.[1] The document details its physicochemical properties, potential biological activities, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, with the chemical formula C₁₁H₁₂O, is a derivative of the indanone scaffold.[1] The presence of two methyl groups at the C2 position imparts a notable structural rigidity, which can influence its reactivity and interactions within biological systems.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. It is important to note that slight variations in reported molecular weight exist in the literature. The calculated molecular weight based on its formula is approximately 160.21 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem[2] |
| Molecular Weight | 160.21 g/mol | PubChem, Benchchem[2][3] |
| Alternate Reported MW | 164.22 g/mol | Benchchem[1] |
| Alternate Reported MW | 168.14 g/mol | Benchchem[1] |
| CAS Number | 10489-28-8 | PubChem, Benchchem[1][2] |
| InChIKey | AFVDWGITABCILM-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | Benchchem[1] |
Synthesis and Chemical Reactivity
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] The indanone core is a common motif in medicinal chemistry, and its derivatives are explored for various therapeutic applications.[4][5]
Synthetic Approaches
Below is a generalized workflow representing this synthetic strategy.
Caption: Generalized synthetic pathway for this compound.
Example Experimental Protocol: Synthesis of a Related Indanone
The following protocol details the synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, providing insight into the practical chemistry of indanone synthesis.
Materials:
-
Potassium Carbonate (K₂CO₃): 147.53 g[3]
-
Toluene: 875 g[3]
-
2,6-dimethyl indanone: 350 g[3]
-
Formcel® 55%: 122.45 g[3]
-
Water: 350 g[3]
Procedure:
-
A 1.5 L Schmizo-type vessel equipped with a condenser and mechanical stirrer is charged with 147.53 g of K₂CO₃, 875 g of toluene, and 350 g of 2,6-dimethyl indanone under a nitrogen atmosphere.[3]
-
The mixture is heated to 51°C.[3]
-
122.45 g of Formcel® 55% is added over a period of 1 hour.[3]
-
The reaction mixture is stirred continuously at 51°C for 2 hours.[3]
-
The reaction is then cooled to 24°C, and 350 g of water is added.[3]
-
After stirring for 10 minutes, the mixture is decanted and the organic layer is washed three times with water.[3]
-
The solvent is removed via concentration in vacuo to yield the crude product.[3]
Biological Activity and Potential Applications
Indanone derivatives are recognized for a wide spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[4] this compound and related structures are being investigated for their potential therapeutic effects.[1]
Antimicrobial and Antifungal Properties
Research into this compound has indicated potential antimicrobial and antifungal activities.[1] The proposed mechanism of action for its antimicrobial effects involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
Antiproliferative and Anticancer Research
The arylidene indanone scaffold, a close structural relative, has yielded promising lead molecules in anticancer research.[6][7] For instance, the derivative (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) has demonstrated significant antiproliferative activity in Jurkat cells, a model for cancer cells.[6][7] The activity of MLT-401 is linked to its ability to scavenge free radicals and inhibit mitochondrial membrane-bound ATPases.[6][7]
Experimental Protocol: Assessing Antiproliferative Activity
The following is a summary of the methodologies used to evaluate the antiproliferative and antioxidant properties of the indanone derivative MLT-401.[6][7]
Cell Lines and Treatment:
Antioxidant Activity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging capacity.[6][7]
-
ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid)) Assay: Another method to determine antioxidant capacity.[6][7]
-
FRAP (Ferric-Reducing Antioxidant Potential) Assay: Measures the ability of the compound to reduce ferric iron.[6][7]
Cell Proliferation Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Used to determine the inhibition of cell proliferation.[6][7]
Apoptosis and Cell Cycle Analysis:
-
DNA Fragmentation Assay: To observe nuclear fragmentation, a hallmark of apoptosis.[6][7]
-
Flow Cytometry: To analyze the cell cycle stages of treated cells.[6][7]
Mitochondrial Enzyme Activity:
-
Colorimetric methods were used to measure the activities of Na⁺/K⁺ ATPase, Ca²⁺ ATPase, and Mg²⁺ ATPase.[6][7]
The logical workflow for these experimental evaluations is depicted in the diagram below.
Caption: Workflow for evaluating the biological activity of indanone derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule with established utility as a synthetic intermediate and potential as a scaffold for the development of new therapeutic agents. Its rigid structure and the known biological activities of the broader indanone class make it a subject of interest for further research, particularly in the fields of medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide offer a foundational understanding for professionals engaged in the study and application of this and related compounds.
References
- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one [benchchem.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone with significant potential in synthetic organic chemistry and drug discovery. The document details the compound's structure, physicochemical properties, and provides a theoretical framework for its synthesis. Due to the limited availability of specific experimental data in publicly accessible literature, this guide consolidates known information and presents logical synthetic pathways and characterization methods based on established chemical principles and data for analogous structures.
Introduction
This compound is a substituted indanone featuring a fused indane core with two methyl groups at the C2 position. This gem-dimethyl substitution imparts specific steric and electronic properties to the molecule, enhancing its rigidity and influencing its reactivity.[1] These characteristics make it a valuable intermediate in the synthesis of more complex organic molecules and a scaffold of interest for medicinal chemistry, with potential applications in the development of novel therapeutics.[1] The indanone core is a structural motif found in various biologically active compounds.[1]
Molecular Structure and Properties
The chemical structure of this compound is characterized by a benzene ring fused to a five-membered ring containing a ketone and a quaternary carbon at the alpha-position to the carbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [2][3][4] |
| Molecular Weight | 160.21 g/mol | [2][3][4] |
| CAS Number | 10489-28-8 | [2][3] |
| IUPAC Name | This compound | [5] |
| Appearance | Neat (liquid) | [2] |
| logP (calculated) | 2.6 | [5] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic strategies can be proposed based on established organic chemistry reactions: Intramolecular Friedel-Crafts Acylation and Alkylation of 1-indanone.
Theoretical Protocol 1: Intramolecular Friedel-Crafts Acylation of 3,3-dimethyl-3-phenylpropanoic acid
This is a common and effective method for the synthesis of 1-indanones.[6] The reaction involves the cyclization of a suitable carboxylic acid or its corresponding acyl chloride.
Reaction Scheme:
Caption: Synthetic pathway via Intramolecular Friedel-Crafts Acylation.
Detailed Methodology:
-
Acid Chloride Formation: To a solution of 3,3-dimethyl-3-phenylpropanoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. The reaction mixture is typically refluxed for a period to ensure complete conversion to the acyl chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: The crude 3,3-dimethyl-3-phenylpropanoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions (e.g., dichloromethane or nitrobenzene). The solution is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization.
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto ice, followed by the addition of hydrochloric acid to decompose the aluminum complexes. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product can be purified by column chromatography or distillation.
Theoretical Protocol 2: Alkylation of 1-Indanone
This approach involves the direct methylation of the enolate of 1-indanone. To achieve dimethylation at the C2 position, a strong base and an excess of a methylating agent are required.
Reaction Scheme:
Caption: Synthetic pathway via Alkylation of 1-Indanone.
Detailed Methodology:
-
Enolate Formation: A solution of 1-indanone in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.
-
Alkylation: An excess of methyl iodide is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
A patent describes a similar alkylation process starting from 5-methoxy-2,3-dihydro-1H-inden-1-one, which is first demethylated and then subjected to double methylation at the C2 position using methyl iodide in the presence of a strong base.[1]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Methylene protons (-CH₂-, singlet, ~3.0 ppm), Methyl protons (-CH₃, singlet, ~1.2 ppm) |
| ¹³C NMR | Carbonyl carbon (C=O, ~205-210 ppm), Aromatic carbons (~120-155 ppm), Quaternary carbon (C(CH₃)₂, ~45-50 ppm), Methylene carbon (-CH₂-, ~35-40 ppm), Methyl carbons (-CH₃, ~25-30 ppm) |
| IR Spectroscopy | C=O stretch (~1700-1720 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160. Loss of a methyl group ([M-15]⁺) at m/z = 145. Loss of CO ([M-28]⁺) at m/z = 132. |
Potential Applications and Biological Activity
This compound serves as a versatile intermediate for the synthesis of more complex molecules.[1] The indanone scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. Research has suggested potential anticancer and antimicrobial properties for compounds within the indenone class.[1] The rigid structure conferred by the gem-dimethyl group can be advantageous in designing molecules with specific binding properties for biological targets.[1]
Conclusion
This compound is a molecule with significant synthetic utility. While detailed experimental data is sparse in the public domain, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The provided theoretical protocols for its synthesis via intramolecular Friedel-Crafts acylation and alkylation of 1-indanone offer viable routes for its preparation in a laboratory setting. Further research is warranted to fully elucidate its experimental properties and explore its potential in drug discovery and materials science.
References
- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dimethyl-1-indanone | 10489-28-8 | KAA48928 [biosynth.com]
- 5. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone, is a compound of significant interest in medicinal chemistry and drug discovery. Its rigid indanone core, substituted with two methyl groups at the C2 position, confers unique steric and electronic properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and a proposed mechanism of action are presented to facilitate further research and development.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is This compound . An alternative name is 2,2-dimethyl-3H-inden-1-one.[1][2] It is a solid, colorless compound with the chemical formula C₁₁H₁₂O.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2,2-dimethyl-3H-inden-1-one | [1][2] |
| CAS Number | 10489-28-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | Colorless solid | |
| Melting Point | 38-42 °C | [3] |
| Boiling Point | 243-245 °C | [3] |
| LogP | 2.6 | [2] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Synthesis
A common method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 3,3-dimethyl-3-phenylpropanoic acid. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-dimethyl-3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-dimethyl-3-phenylpropanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a colorless solid.
Biological Activity
This compound has demonstrated promising biological activities, particularly in the areas of cancer and infectious diseases.
Anticancer Activity
The compound has shown significant antiproliferative effects against various cancer cell lines.[1] In vitro studies have demonstrated its ability to inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells.[1]
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 150.12 ± 0.74 | [1] |
| HepG2 | Liver Cancer | 137.11 ± 1.33 | [1] |
Antimicrobial Activity
This compound also exhibits potential as an antimicrobial agent, showing inhibitory effects against various bacteria.[1] The mechanism is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[1] Further research is needed to determine the minimum inhibitory concentrations (MICs) against a broader range of microorganisms.
Proposed Mechanism of Action
While the exact molecular targets of this compound are still under investigation, research on structurally similar compounds provides insights into its potential mechanism of action. Studies on (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401) suggest that it may induce cell death through mitochondrial membrane damage.[4] This involves the inhibition of key mitochondrial membrane-bound enzymes such as Na⁺/K⁺ ATPase, Ca²⁺ ATPase, and Mg²⁺ ATPase.[4] This disruption of ion homeostasis can lead to an increase in intracellular calcium levels, mitochondrial dysfunction, and ultimately, apoptosis. It is hypothesized that this compound may follow a similar mechanistic pathway.
Caption: Proposed mechanism of action leading to apoptosis.
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Its demonstrated anticancer and antimicrobial activities warrant further investigation. The experimental protocols and proposed mechanism of action provided in this guide serve as a foundation for future research aimed at elucidating its full therapeutic potential and advancing it through the drug development pipeline. The unique structural features of this molecule offer opportunities for the synthesis of novel derivatives with enhanced potency and selectivity.
References
- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 2. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Indanone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomerieux.com [biomerieux.com]
- 13. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in organic synthesis. The primary and most established method for the preparation of this indanone derivative is through an intramolecular Friedel-Crafts acylation of a carboxylic acid precursor. This document outlines the detailed experimental protocols for the synthesis of the necessary precursor, 3,3-dimethyl-3-phenylpropanoic acid, and its subsequent cyclization to the target compound.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor molecule, 3,3-dimethyl-3-phenylpropanoic acid. The second step is the intramolecular Friedel-Crafts acylation of this precursor to yield the final product.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 3,3-dimethyl-3-phenylpropanoic acid
The synthesis of the carboxylic acid precursor, 3,3-dimethyl-3-phenylpropanoic acid, can be achieved through a Friedel-Crafts reaction between benzene and 3,3-dimethylacrylic acid.
Experimental Protocol
A detailed experimental protocol for this step is as follows:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a mixture of benzene and aluminum chloride (AlCl₃) is prepared.
-
Addition of Reactant: 3,3-Dimethylacrylic acid is added dropwise to the stirred mixture.
-
Reaction Conditions: The reaction mixture is heated and refluxed for a specific duration to ensure complete reaction.
-
Work-up: After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-3-phenylpropanoic acid, which can be further purified by recrystallization.
Quantitative Data
| Parameter | Value |
| Reactant 1 | Benzene |
| Reactant 2 | 3,3-Dimethylacrylic acid |
| Catalyst | Aluminum chloride (AlCl₃) |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Typical Yield | Moderate to high |
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3,3-dimethyl-3-phenylpropanoic acid to this compound is efficiently carried out using polyphosphoric acid (PPA) as both the catalyst and the solvent.[1]
Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the cyclic ketone.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol
A typical experimental procedure for the cyclization is as follows:
-
Reaction Setup: 3,3-dimethyl-3-phenylpropanoic acid is added to an excess of polyphosphoric acid in a reaction flask equipped with a stirrer and a thermometer.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a designated period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then dissolved in an organic solvent, washed with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by distillation under reduced pressure or chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3,3-dimethyl-3-phenylpropanoic acid | [1] |
| Reagent/Catalyst | Polyphosphoric acid (PPA) | [1] |
| Reaction Temperature | 80-100 °C | |
| Reaction Time | 1-3 hours | |
| Typical Yield | High |
Alternative Synthesis Route
An alternative method for the synthesis of this compound involves the reaction of 2-methyl-1-phenyl-1-propanol with carbon monoxide in the presence of a Lewis acid catalyst.[1] This method, however, is generally less common in a standard laboratory setting due to the handling of carbon monoxide gas and the requirement of specialized equipment.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the preparation of 3,3-dimethyl-3-phenylpropanoic acid via a Friedel-Crafts reaction, followed by its efficient intramolecular cyclization using polyphosphoric acid. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of organic and medicinal chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product.
References
Spectroscopic Profile of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 10489-28-8). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the available spectroscopic data, outlines the methodologies for their acquisition, and presents a logical workflow for the structural elucidation of this indanone derivative.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,2-dimethyl-1-indanone |
| CAS Number | 10489-28-8 |
| Molecular Formula | C₁₁H₁₂O[1][2] |
| Molecular Weight | 160.21 g/mol [1][2] |
| Chemical Structure |
|
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral data for this compound is indicated in databases such as PubChem, specific peak values and detailed spectra are not always publicly available. The data presented here is a compilation of expected values based on the analysis of related structures and general spectroscopic principles.
¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 1H | Aromatic H |
| ~ 7.5 | t | 1H | Aromatic H |
| ~ 7.3 | t | 1H | Aromatic H |
| ~ 7.2 | d | 1H | Aromatic H |
| ~ 2.9 | s | 2H | -CH₂- |
| ~ 1.2 | s | 6H | 2 x -CH₃ |
¹³C NMR Spectroscopy Data
While a ¹³C NMR spectrum is available for this compound, the specific chemical shifts are not readily found in the public domain.[1] Based on the structure, the following approximate chemical shifts can be predicted:
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | C=O (Ketone) |
| 120 - 150 | Aromatic C |
| ~ 50 | Quaternary C |
| ~ 40 | -CH₂- |
| ~ 25 | -CH₃ |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960 | Strong | Aliphatic C-H stretch |
| ~ 1715 | Strong | C=O stretch (Ketone) |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~ 1460 | Medium | CH₂ bend |
| ~ 1370 | Medium | CH₃ bend (gem-dimethyl) |
Mass Spectrometry (GC-MS) Data
GC-MS data for this compound is available, though a detailed fragmentation pattern is not provided in readily accessible sources.[1] The expected molecular ion peak [M]⁺ would be observed at m/z = 160.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indanone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): A small drop of the neat sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Spectroscopic Analysis Workflow.
References
An In-Depth Technical Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its rigid dimethyl-substituted indanone core imparts unique steric and electronic properties, making it a subject of interest for the synthesis of more complex molecules and for investigation into its potential biological activities.[1][2] This document provides a comprehensive overview of the synthesis, physicochemical properties, and known biological context of this compound, presenting key data in a structured format for researchers and professionals in drug development.
Physicochemical Properties
This compound, also known as 2,2-dimethyl-1-indanone, is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10489-28-8 | [1][3] |
| Molecular Formula | C₁₁H₁₂O | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,2-dimethyl-1-indanone, 2,2-dimethylindan-1-one | [5] |
| Purity | 98% (typical) | [5] |
| Storage Temperature | Room temperature | [5] |
Synthesis
The primary route for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor. A key method involves the cyclization of α,α-dimethyldihydrocinnamic acid (3,3-dimethyl-4-phenylbutanoic acid).[6]
Synthesis Workflow
The logical workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation is depicted below. This process begins with the preparation of the acid chloride from the corresponding carboxylic acid, followed by the Lewis acid-catalyzed cyclization.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Step 1: Preparation of 3,3-dimethyl-4-phenylbutanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3,3-dimethyl-4-phenylbutanoic acid.
-
Add an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,3-dimethyl-4-phenylbutanoyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).[7][8]
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3,3-dimethyl-4-phenylbutanoyl chloride in the same solvent to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Spectroscopic Data
The characterization of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹³C | Data available in PubChem | Aromatic and aliphatic carbons, carbonyl group. | |
| ¹H | Specific data not available in search results | Aromatic protons, methylene protons, and methyl protons. |
Note: While a specific ¹H NMR spectrum was not found, typical chemical shifts for protons in similar environments can be referenced from standard NMR tables.[9][10][11]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2900 | Strong | Aliphatic C-H stretch |
| ~1700-1750 | Strong | Carbonyl (C=O) stretch |
| ~1600-1585 & ~1500-1400 | Medium-Weak | Aromatic C=C stretching |
Note: These are characteristic absorption bands expected for the functional groups present in the molecule. Specific peak values from an experimental spectrum are not available in the provided search results.[12][13]
Mass Spectrometry (MS)
A GC-MS spectrum is available for this compound on PubChem, which can be used for its identification and to confirm its molecular weight.[3]
Biological Activity and Potential Signaling Pathways
This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.[1][2] The mechanism of its antimicrobial action is broadly attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1][2]
While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, research on structurally related arylidene indanone derivatives has implicated the involvement of the NF-κB and Nrf2 signaling pathways in their anti-inflammatory effects.[14] These pathways are critical regulators of the cellular response to inflammation and oxidative stress.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds, a logical hypothesis is that this compound could potentially modulate inflammatory responses through the NF-κB and Nrf2 pathways. The diagram below illustrates the general relationship between these two pathways.
Caption: Hypothetical modulation of NF-κB and Nrf2 pathways.
Disclaimer: The depicted signaling pathway modulation by this compound is hypothetical and based on the activity of structurally related compounds. Further research is required to confirm these interactions.
Applications in Research and Development
This compound's primary application is as a building block in the synthesis of more complex organic molecules.[1][2] Its potential biological activities suggest it could be a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery.[1][2][14] It is also utilized in the industrial production of fragrances and other fine chemicals.[2]
Conclusion
This compound is a synthetically useful molecule with potential for further exploration in medicinal chemistry. This guide has summarized the available technical information regarding its synthesis and properties. Future research should focus on elucidating detailed, reproducible synthetic protocols, completing the spectroscopic characterization, and, most importantly, investigating its specific biological mechanisms of action to validate its potential as a therapeutic lead compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. web.pdx.edu [web.pdx.edu]
- 12. IR _2007 [uanlch.vscht.cz]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - ProQuest [proquest.com]
The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of indanone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity of Indanone Derivatives
Indanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the disruption of fundamental cellular processes, such as microtubule dynamics.
Quantitative Anticancer Data
The anticancer efficacy of various indanone derivatives has been quantified using metrics like the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative indanone derivatives against different cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Gallic Acid-Based Indanones | Indanone 10 | MCF-7 (Breast) | 2.2 | Not specified | [1] |
| Benzylidene Indanone | MCF-7 (Breast) | 0.01-0.88 | Tubulin Polymerization Inhibition | [2] | |
| Thiazolyl Hydrazone Derivatives | ITH-6 | HT-29 (Colorectal) | 0.44 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] |
| ITH-6 | COLO 205 (Colorectal) | 0.98 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] | |
| ITH-6 | KM 12 (Colorectal) | 0.41 | Tubulin Polymerization Inhibition, G2/M Arrest | [3][4] | |
| Various | HCT 116 (Colon) | 1.25 - 5.04 | Not specified | [5] | |
| 3-Arylindanone Derivatives | (R)-9k | HCT 116 (Colorectal) | Not specified | Tubulin Polymerization Inhibition | [6] |
| (R)-9k | HeLa (Cervical) | Not specified | Tubulin Polymerization Inhibition | [6] | |
| (R)-9k | A2780 (Ovarian) | Not specified | Tubulin Polymerization Inhibition | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Indanone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the indanone derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.
Signaling Pathway: Tubulin Polymerization Inhibition
A key mechanism by which some indanone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Inhibition of tubulin polymerization by indanone derivatives.
Anti-inflammatory Activity of Indanone Derivatives
Indanone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways, making them potential candidates for the treatment of various inflammatory disorders.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of indanone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
| Derivative Class | Compound | Assay | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone Derivatives | IPX-18 | TNF-α inhibition (PBMCs) | 0.096 | [7][8] |
| IPX-18 | IFN-γ inhibition (PBMCs) | 0.104 | [7][8] | |
| Various | IL-6 and TNF-α inhibition | - | [9][10][11] | |
| Sesquistilbene Indanone Analogues | 11k | NO production inhibition | Potent | [12][13][14] |
| Indanone Derivatives with Cinnamic Acid | 6a, 6o | NO, IL-1β, TNF-α, IL-6 inhibition | Potent | [15] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Complete cell culture medium
-
Indanone derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the indanone derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent (pre-mixed Part A and Part B).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway: TLR4/NF-κB and MAPK Inhibition
Many indanone derivatives exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downstream suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), key regulators of pro-inflammatory gene expression.
Inhibition of the NF-κB signaling pathway by indanone derivatives.
Antimicrobial Activity of Indanone Derivatives
Indanone derivatives have shown promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of indanone derivatives is typically determined by their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
| Derivative Class | Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Aurone and Indanone Derivatives | A5 | S. aureus | 15.625 | - | [16][17][18] |
| D2 | S. aureus | 15.625 | - | [16][17][18] | |
| A6, A8, E7 | S. aureus | - | 62.5 | [16][17][18] | |
| B4, C6 | S. aureus | 62.5 | 62.5 | [19] | |
| 1-Indanone Chalcones | 1b | P. aeruginosa | 15.6 - 31.3 µg/mL | - | [20] |
| 1b | S. typhimurium | 15.6 - 31.3 µg/mL | - | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Indanone derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the indanone derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for assessing the antimicrobial activity of indanone derivatives involves a series of steps from initial screening to the determination of quantitative measures of efficacy.
Workflow for antimicrobial susceptibility testing.
Neuroprotective Activity of Indanone Derivatives
Indanone derivatives have shown considerable promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of key enzymes in the brain.
Quantitative Neuroprotective Data
The neuroprotective effects of indanone derivatives are frequently evaluated by their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
| Derivative Class | Compound | Target | IC50 (µM) | Reference |
| Donepezil-based Derivatives | Compound 6a | AChE | 0.0018 | [21] |
| Donepezil | AChE | - | [20][22][23][24][25] | |
| D28 | AChE | 0.0248 | [26] | |
| D29 | AChE | 0.0224 | [26] | |
| D30 | AChE | 0.0257 | [26] | |
| Indene-Derived Hydrazides | SD-30 | AChE | 13.86 | [27] |
| 2-Heteroarylidene-1-indanones | Various | MAO-B | 0.0044 - 1.53 | [28] |
| C6-Substituted Indanones | Various | MAO-B | 0.001 - 0.030 | [29] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model
The OGD model is an in vitro method used to simulate ischemic conditions and assess the neuroprotective effects of compounds.
Materials:
-
Primary neuronal cell culture or brain slices
-
Deoxygenated, glucose-free culture medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Indanone derivatives
-
Cell viability assays (e.g., MTT, LDH assay)
Procedure:
-
Cell Culture: Culture primary neurons or prepare brain slices.
-
OGD Induction: Replace the normal culture medium with deoxygenated, glucose-free medium. Place the cultures in a hypoxic chamber for a defined period to induce ischemic-like injury.
-
Compound Treatment: The indanone derivatives can be added before, during, or after the OGD period to assess their protective effects.
-
Reperfusion: After the OGD period, return the cultures to normal, oxygenated, glucose-containing medium to simulate reperfusion.
-
Assessment of Neuroprotection: After a period of reperfusion, assess cell viability and neuronal damage using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Signaling Pathways: Acetylcholinesterase and MAO-B Inhibition
Indanone derivatives can exert their neuroprotective effects through the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine.
References
- 1. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. doaj.org [doaj.org]
- 9. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Safety and Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS RN: 10489-28-8). Due to the limited availability of specific toxicological and ecotoxicological data for this compound in publicly accessible literature and databases, this document summarizes the existing information and highlights areas where data is currently lacking.
Chemical Identification and Physical Properties
This compound is a substituted indanone derivative. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem[1] |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| CAS Number | 10489-28-8 | PubChem[1] |
| Appearance | Colorless to off-white solid (<44°C), Liquid (>45°C) | ChemicalBook |
| Melting Point | 44-45 °C | ChemicalBook |
| Boiling Point | 118-119 °C at 15 Torr | ChemicalBook |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | Room temperature | Sigma-Aldrich[2] |
Hazard Classification and Statements
Based on notifications to the ECHA Classification and Labelling Inventory, this compound is classified with the following hazards:
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation | Category 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | Category 2A |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory tract irritation |
| Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements: Information on precautionary statements is limited. A supplier safety data sheet provides the following: P264, P270, P280, P302+P352, P330, P362+P364, P501.[2]
Toxicological Data
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity | Data not available | Oral | Data not available | Harmful if swallowed (Category 4)[1] |
| Acute Dermal Toxicity | Data not available | Dermal | Data not available | Data not available |
| Acute Inhalation Toxicity | Data not available | Inhalation | Data not available | Data not available |
| Skin Irritation | Data not available | Dermal | Data not available | Causes skin irritation (Category 2)[1] |
| Eye Irritation | Data not available | Ocular | Data not available | Causes serious eye irritation (Category 2A)[1] |
| Respiratory Irritation | Data not available | Inhalation | Data not available | May cause respiratory irritation (STOT SE 3)[1] |
| Sensitization | Data not available | - | Data not available | Data not available |
| Genotoxicity | Data not available | - | Data not available | Data not available |
| Carcinogenicity | Data not available | - | Data not available | Data not available |
| Reproductive Toxicity | Data not available | - | Data not available | Data not available |
Data Gap: Specific LD50 and LC50 values are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The hazard classifications suggest that studies following standard OECD guidelines were likely conducted. The following are generalized methodologies for the cited irritation studies.
Skin Irritation Testing (General Protocol based on OECD Guideline 404)
A standardized skin irritation test would typically involve the following steps:
-
Test System: Healthy young adult albino rabbits are commonly used.
-
Preparation of the Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application of the Test Substance: A small amount (e.g., 0.5 g) of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The reactions are scored according to a standardized grading system.
Eye Irritation Testing (General Protocol based on OECD Guideline 405)
A standard eye irritation test would generally follow these procedures:
-
Test System: Healthy young adult albino rabbits are typically used.
-
Application of the Test Substance: A small amount (e.g., 0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at specified intervals (e.g., 1, 24, 48, and 72 hours after instillation). The cornea, iris, and conjunctivae are evaluated for opacity, inflammation, and redness/swelling.
-
Scoring: The ocular lesions are scored based on a standardized system.
Ecotoxicological Information
Data Gap: No specific information on the ecotoxicity of this compound was found in the reviewed literature and databases. Studies on its effects on aquatic organisms (fish, daphnia, algae), as well as its persistence, bioaccumulation potential, and mobility in soil, are needed to fully characterize its environmental hazard profile.
Handling, Storage, and First Aid
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
Logical Relationship of Safety Information
The following diagram illustrates the logical flow of safety and hazard information for a chemical substance, from identification to risk management.
Caption: Logical workflow for chemical safety assessment.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer or supplier. Users should always consult the most current SDS for this compound before handling or using this chemical.
References
A Comprehensive Technical Guide to 2,2-dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 2,2-dimethyl-1-indanone, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Core Physicochemical Properties
2,2-dimethyl-1-indanone is a bicyclic ketone with a molecular formula of C₁₁H₁₂O.[1][2] Its chemical structure consists of an indanone backbone with two methyl groups substituted at the second position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1] |
| CAS Number | 10489-28-8 | [1][2] |
| Physical State | Solid | |
| Appearance | Light yellow | |
| Odor | Odorless | |
| Melting Point | 50 - 57 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |
| Flash Point | 100 °C |
Synthesis of 2,2-dimethyl-1-indanone
A common method for the synthesis of 2,2-dimethyl-1-indanone involves an intramolecular Friedel-Crafts reaction. One established protocol begins with the reduction of isobutyrophenone.
Experimental Protocol: Synthesis from Isobutyrophenone
Materials:
-
Isobutyrophenone
-
Sodium borohydride
-
Ethanol
-
Methylene chloride
-
Water
-
Anhydrous magnesium sulfate
-
Lewis acid catalyst (e.g., polyphosphoric acid)
Procedure:
-
Reduction of Isobutyrophenone: Isobutyrophenone is dissolved in ethanol under a nitrogen atmosphere. Sodium borohydride is added portion-wise to the solution, and the reaction mixture is stirred at room temperature.
-
Work-up: The ethanol is removed under reduced pressure. Water is added to the residue, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous magnesium sulfate.
-
Cyclization: The resulting alcohol intermediate is then treated with a Lewis acid, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts cyclization, yielding 2,2-dimethyl-1-indanone.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.
Characterization of 2,2-dimethyl-1-indanone
The structural elucidation and purity assessment of 2,2-dimethyl-1-indanone are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2,2-dimethyl-1-indanone would include resonances for the aromatic protons, the methylene protons of the indanone ring, and a singlet for the two equivalent methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of 2,2-dimethyl-1-indanone would show signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon bearing the methyl groups, the methylene carbon, and the methyl carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of purified 2,2-dimethyl-1-indanone is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The key absorption band for 2,2-dimethyl-1-indanone is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1725 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,2-dimethyl-1-indanone would show a molecular ion peak (M⁺) corresponding to its molecular weight (160.21 g/mol ). The fragmentation pattern can provide further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.
Caption: Workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.
References
Commercial Suppliers and Technical Guide for 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 10489-28-8), along with relevant technical information for its use in a research and development setting. This bicyclic ketone, with its fused indane core and gem-dimethyl substitution, is a valuable intermediate in organic synthesis and drug discovery.[1]
Commercial Supplier Overview
Sourcing high-quality chemical intermediates is a critical first step in any research and development endeavor. The following table summarizes known commercial suppliers of this compound. Please note that availability, purity, and quantity may vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
| Supplier | CAS Number | Known Purity | Available Quantities | Notes |
| Benchchem | 10489-28-8 | Inquire | Inquire | Offers a range of specialty chemicals for research.[1][2] |
| Sigma-Aldrich (distributor) | 10489-28-8 | 98% | Inquire | Distributes product from Leyan / Shanghai Haohong Scientific Co., Ltd. |
| Enamine | 10489-28-8 | Inquire | Inquire | Listed as a supplier on Sigma-Aldrich. |
| BLD Pharm | 10489-28-8 | Inquire | Inquire | A supplier of various chemical products.[3] |
| Leyan / Shanghai Haohong Scientific Co., Ltd. | 10489-28-8 | 98% | Inquire | A direct supplier of the compound. |
Experimental Protocols
General Quality Control Workflow for Incoming Chemical Reagents
It is imperative to verify the identity and purity of all starting materials. The following is a general experimental workflow for the quality control of a commercially supplied chemical such as this compound.
A general workflow for the quality control of purchased chemical reagents.
Detailed Methodologies for Key Experiments
1. Identity Verification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the supplied this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 to 32 scans.
-
-
Expected Spectrum: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic and aliphatic protons. The integration of the peaks should correspond to the number of protons in each environment.
2. Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of the supplied this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a calibration curve if quantitative analysis of impurities is required.
-
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Example Synthetic Protocol: Synthesis of a Related Indanone
Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one
This procedure is adapted from a publicly available source and illustrates a common synthetic route.
-
Reaction Scheme:
A simplified reaction scheme for the synthesis of a related indanone compound.
-
Procedure:
-
Charge a 1.5 L vessel equipped with a condenser and mechanical stirrer with 147.53 g of potassium carbonate (K₂CO₃), 875 g of toluene, and 350 g of 2,6-dimethyl indanone under a nitrogen atmosphere.
-
Heat the mixture to 51 °C.
-
Add 122.45 g of Formcel® 55% over a period of 1 hour.
-
Stir the mixture continuously at 51 °C for 2 hours.
-
Cool the reaction medium to 24 °C and add 350 g of water.
-
After stirring for 10 minutes, decant the mixture and wash the organic phase three times with water.
-
Concentrate the organic phase in vacuo to yield the raw product. This process was reported to yield 404.71 g of a raw product with 97.6% purity as determined by GC.[4]
-
This guide provides a starting point for researchers and drug development professionals working with this compound. Due to the nature of the chemical supply industry, direct and up-to-date price and availability information often requires direct inquiry with the suppliers. It is strongly recommended to perform in-house quality control on all procured materials to ensure the integrity of your research and development activities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanones are a class of bicyclic ketones that form the core structure of numerous biologically active compounds and are pivotal intermediates in the synthesis of various pharmaceuticals and natural products.[1] The intramolecular Friedel-Crafts acylation is a powerful and widely employed synthetic strategy for the construction of the indanone framework. This method typically involves the cyclization of 3-arylpropanoic acids or their derivatives, such as acid chlorides and amides, promoted by a Lewis or Brønsted acid catalyst.[2][3] These application notes provide a comprehensive overview of the synthesis of indanones via Friedel-Crafts acylation, including detailed experimental protocols, a summary of reaction conditions and yields, and a mechanistic illustration.
Reaction Mechanism and Experimental Workflow
The intramolecular Friedel-Crafts acylation for indanone synthesis proceeds through the formation of an acylium ion intermediate. In the presence of a Lewis acid or a Brønsted superacid, the acylating agent (e.g., an acid chloride or a carboxylic acid) is activated to generate a highly electrophilic acylium ion. This electrophile then undergoes an intramolecular electrophilic aromatic substitution reaction with the tethered aromatic ring, leading to the formation of the five-membered ring of the indanone system.[4]
Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
A typical experimental workflow for the synthesis of indanones via Friedel-Crafts acylation involves the preparation of the starting material, the cyclization reaction itself, and subsequent purification of the product.
Caption: A typical experimental workflow for indanone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using a Superacid Catalyst
This protocol describes the direct cyclization of a 3-arylpropanoic acid using a Brønsted superacid.[2]
Materials:
-
3-Phenylpropanoic acid
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL), water (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 1-indanone.
Protocol 2: Microwave-Assisted Synthesis of 1-Indanones
This method utilizes microwave irradiation to accelerate the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved yields.[2][5]
Materials:
-
3-Arylpropanoic acid
-
Metal triflate catalyst (e.g., Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃)
-
Triflate-anion containing ionic liquid (e.g., [bmim][OTf])
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 3-arylpropanoic acid (1 mmol) and the metal triflate catalyst (e.g., 5 mol%) in the triflate-anion containing ionic liquid (1 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), as determined by optimization.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid/catalyst phase can often be recovered and reused.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by column chromatography.
Protocol 3: Synthesis of Substituted Indanones from Benzyl Meldrum's Acid Derivatives
This protocol is particularly useful for the synthesis of 2-substituted indanones.[6][7]
Materials:
-
Substituted benzyl Meldrum's acid derivative
-
Scandium(III) triflate (Sc(OTf)₃)
-
Nitromethane (CH₃NO₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the benzyl Meldrum's acid derivative (1 mmol) in nitromethane (5 mL), add Sc(OTf)₃ (10 mol%).
-
Reflux the mixture for the time required for the reaction to complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting indanone by recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data from various studies on the Friedel-Crafts acylation for indanone synthesis, highlighting the impact of different catalysts and reaction conditions on product yields.
Table 1: Comparison of Catalysts and Conditions for the Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid Derivatives
| Entry | Acylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropanoyl chloride | AlCl₃ (110) | Benzene | Reflux | - | 90 | [5] |
| 2 | N-(4-nitrophenyl)-3-phenylpropanamide | CF₃SO₃H (400) | CHCl₃ | 25 | 4 | 96 | [3] |
| 3 | 3-Phenylpropanoic acid | NbCl₅ | - | Room Temp | - | Good | [8] |
| 4 | 3-(3',4'-Dimethoxyphenyl)propionyl chloride | [ReBr(CO)₅] (cat.) | 1,2-Dichloroethane | Reflux | - | 80 | [9] |
| 5 | 3-Phenylpropanoic acid | Tb(OTf)₃ | - | 250 | - | - | [10] |
Table 2: Yields of Substituted Indanones from Benzyl Meldrum's Acid Derivatives using Sc(OTf)₃ [5]
| Entry | Substituent on Benzyl Ring | Substituent at α-position | Yield (%) |
| 1 | H | H | 86 |
| 2 | 4-MeO | H | 85 |
| 3 | 3,4-(MeO)₂ | H | 84 |
| 4 | H | Me | 75 |
| 5 | 4-MeO | Me | 81 |
Table 3: Biological Activity of Synthesized 1-Indanone Derivatives [5]
| Compound | Target | IC₅₀ (nM) |
| 26d | Acetylcholinesterase (AChE) | 14.8 |
| 26i | Acetylcholinesterase (AChE) | 18.6 |
Conclusion
The intramolecular Friedel-Crafts acylation remains a cornerstone for the synthesis of indanones, offering versatility in substrate scope and reaction conditions. The choice of starting material, catalyst, and reaction methodology (conventional heating, microwave, etc.) can be tailored to achieve desired substitution patterns and optimize yields. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of indanone-based compounds for applications in medicinal chemistry and materials science.
References
- 1. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Indanones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of indanones utilizing palladium catalysis. The indanone framework is a crucial structural motif in numerous biologically active compounds and natural products, making its efficient synthesis a significant focus in medicinal and organic chemistry. Palladium-catalyzed reactions offer a versatile and powerful toolkit for the construction of these valuable molecules. This document outlines several key palladium-catalyzed methodologies, including intramolecular α-arylation, asymmetric allylic alkylation, carbonylative cyclization, C-H annulation, and reductive Heck reactions.
Intramolecular α-Arylation of Ketones
The intramolecular α-arylation of ketones is a direct method for the formation of the indanone core through the creation of a carbon-carbon bond between an enolate and an aryl halide. This approach is valued for its atom economy and the ability to construct the bicyclic system in a single step.
Experimental Protocol: Synthesis of 2-methyl-2,3-dihydro-1H-inden-1-one
This protocol is based on the general principles of palladium-catalyzed α-arylation of ketones.
Materials:
-
1-(2-bromophenyl)propan-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 1-(2-bromophenyl)propan-2-one (1.0 equiv) and sodium tert-butoxide (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indanone.
Quantitative Data Summary: Intramolecular α-Arylation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(2-bromophenyl)propan-2-one | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 | [1][2] |
| 2 | 1-(2-bromophenyl)-3-methylbutan-2-one | Pd₂(dba)₃ (1) | BINAP (1.5) | KHMDS | THF | 80 | 12 | 78 | [3] |
| 3 | 2-(2-iodobenzyl)cyclopentanone | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 | [1] |
Enantioselective Intramolecular Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of ketones provides a powerful method for the enantioselective synthesis of substituted indanones. This reaction creates vicinal stereocenters with high levels of diastereoselectivity and enantioselectivity.[4][5]
Experimental Protocol: Synthesis of Chiral 2,3-Disubstituted Indanones
This protocol is adapted from literature procedures for the Pd-catalyzed intramolecular AAA of ketones.[4][5]
Materials:
-
(E)-1-(2-(1-acetoxyallyl)phenyl)ethan-1-one derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
In a glovebox, a mixture of Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5 mol%) in THF is stirred for 30 minutes.
-
The substrate (1.0 equiv) and K₃PO₄ (1.2 equiv) are added to the catalyst solution.
-
The reaction vessel is sealed and the mixture is stirred at a specified temperature (e.g., 25 °C) for the designated time.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantioenriched indanone. The enantiomeric excess is determined by chiral HPLC analysis.[4]
Quantitative Data Summary: Enantioselective Intramolecular AAA
| Entry | Substrate Substituent (R) | Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | H | (R,R)-Trost Ligand | >95:5 | 89 | 85 | [4][5] |
| 2 | Me | (R,R)-Trost Ligand | 90:10 | 85 | 78 | [4] |
| 3 | Ph | (S,S)-ANDEN-Phos | >95:5 | 92 | 91 | [6] |
Carbonylative Cyclization
Palladium-catalyzed carbonylative cyclization is a powerful method for synthesizing indanones from aryl halides and an internal carbon monoxide source or CO gas. This process involves the insertion of carbon monoxide into a palladium-aryl bond, followed by intramolecular cyclization.
Experimental Protocol: Carbonylative Synthesis of Indanones
This protocol is a general representation of palladium-catalyzed carbonylative cyclization.[7]
Materials:
-
1-bromo-2-vinylbenzene derivative
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Carbon monoxide (CO) gas
-
1,4-Dioxane
Procedure:
-
A mixture of the 1-bromo-2-vinylbenzene derivative (0.2 mmol), Pd(acac)₂ (5 mol%), dppb (5 mol%), Et₃N (2 equiv.), and TsOH·H₂O (10 mol%) in 1,4-dioxane (1 mL) is placed in a pressure vessel.
-
The vessel is charged with carbon monoxide (10 bar).
-
The reaction is heated to 110 °C for 20 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to give the indanone product.[7]
Quantitative Data Summary: Carbonylative Cyclization
| Entry | Aryl Halide | CO Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-bromo-2-vinylbenzene | CO (10 bar) | Pd(acac)₂ (5) | dppb (5) | 1,4-Dioxane | 110 | 86 | [7] |
| 2 | 2-iodoaniline derivative | Mo(CO)₆ | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 75 | [8] |
| 3 | 2'-iodochalcone | Formic Acid | Pd(OAc)₂ (2) | - | DMF | 80 | 82 | [9] |
C-H Annulation of Aldehydes with Norbornenes
A recent development in indanone synthesis is the palladium-catalyzed C-H annulation of o-bromobenzaldehydes with norbornene derivatives. This method proceeds via C-H activation of the aldehyde group, offering a novel and direct route to the indanone skeleton under mild conditions.[4][5][10]
Experimental Protocol: Synthesis of Indanones via C-H Annulation
This protocol is based on the work of Shen and coworkers.[10][11]
Materials:
-
o-bromobenzaldehyde derivative
-
Norbornene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction tube are added the o-bromobenzaldehyde derivative (0.5 mmol), norbornene (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Anhydrous DMF (2 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary: C-H Annulation
| Entry | o-bromobenzaldehyde | Norbornene Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-bromobenzaldehyde | Norbornene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 80 | 88 | [10][11] |
| 2 | 2-bromo-5-methylbenzaldehyde | Norbornene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 80 | 92 | [10] |
| 3 | 2-bromo-4-fluorobenzaldehyde | Norbornene | Pd(OAc)₂ (5) | Cs₂CO₃ | DMAc | 100 | 75 | [4][5] |
Reductive Heck Reaction
The intramolecular reductive Heck reaction provides a pathway to indanones from precursors such as 2'-iodochalcones. This reaction avoids the β-hydride elimination step typical of the Heck reaction, instead involving the reduction of an alkyl-palladium intermediate.[9][12]
Experimental Protocol: Synthesis of 3-Aryl-1-indanones
This protocol utilizes phosphine-free, reusable binaphthyl-stabilized palladium nanoparticles (Pd-BNP) as the catalyst.[9][12]
Materials:
-
2'-iodochalcone derivative
-
Binaphthyl-stabilized palladium nanoparticles (Pd-BNP)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2'-iodochalcone (1.0 equiv) in DMF, are added Et₃N (2.0 equiv) and formic acid (1.5 equiv).
-
The Pd-BNP catalyst (1 mol%) is then added to the reaction mixture.
-
The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated time, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the catalyst can be recovered by centrifugation for reuse.
-
The supernatant is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.[9]
Quantitative Data Summary: Reductive Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Hydride Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2'-iodochalcone | Pd-BNP (1) | HCOOH | Et₃N | DMF | 80 | 95 | [9][12] |
| 2 | 2'-iodo-4'-methoxychalcone | Pd-BNP (1) | HCOOH | Et₃N | DMF | 80 | 92 | [9] |
| 3 | 2'-iodo-4'-nitrochalcone | Pd(OAc)₂ (5) | HCOONa | n-Bu₄NCl | DMF | 100 | 78 | [13] |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed syntheses of indanones and a general experimental workflow.
Caption: Catalytic cycle for intramolecular α-arylation.
Caption: Catalytic cycle for asymmetric allylic alkylation.
Caption: Catalytic cycle for carbonylative cyclization.
Caption: General experimental workflow for indanone synthesis.
References
- 1. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction [ouci.dntb.gov.ua]
- 13. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a versatile bicyclic ketone that serves as a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Its rigid indane core, substituted with gem-dimethyl groups at the C2 position, imparts unique steric and electronic properties to the molecule.[1] This structural feature enhances conformational rigidity, which can be advantageous in the design of molecules with specific biological targets.[1] This document provides an overview of its applications, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for its use in chemical synthesis.
Applications in Synthetic Chemistry
The chemical reactivity of this compound is centered around its ketone functionality and the adjacent aromatic ring. It readily undergoes a variety of chemical transformations to yield more complex molecular architectures.
Key Reactions:
-
Oxidation: The indanone scaffold can be further oxidized to generate various derivatives.[1]
-
Reduction: The ketone group can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Condensation Reactions: The active methylene group at the C3 position and the ketone at C1 allow for condensation reactions, such as the Knoevenagel condensation, with various aldehydes to form benzylidene derivatives. These derivatives are precursors to a wide range of biologically active compounds.
-
Electrophilic Substitution: The aromatic ring is amenable to electrophilic substitution reactions, enabling the introduction of various functional groups.[1]
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a "privileged structure" in drug discovery, frequently found in pharmacologically active compounds. Derivatives of this compound have shown significant potential in various therapeutic areas, most notably in oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of indanone derivatives. These compounds often exert their effects by inhibiting tubulin polymerization, a critical process in cell division.
Mechanism of Action:
Certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death). Furthermore, these compounds can inhibit tumor metastasis and angiogenesis (the formation of new blood vessels that supply tumors).
Caption: Mechanism of action for anticancer indanone derivatives.
Antimicrobial and Antifungal Properties
Research has also explored the potential of this compound derivatives as antimicrobial and antifungal agents. The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
Quantitative Data
The following tables summarize the reported biological activities of various indanone derivatives.
Table 1: In Vitro Antiproliferative Activities of Dihydro-1H-indene Derivatives
| Compound | A549 (IC₅₀, µM) | Hela (IC₅₀, µM) | H22 (IC₅₀, µM) | K562 (IC₅₀, µM) | HFL-1 (IC₅₀, µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[2] Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative.
Table 2: Antioxidant Activity of an Arylidene Indanone Derivative (MLT-401)
| Assay | IC₅₀ (nM) |
| DPPH | 1611 |
| ABTS | 2115 |
| FRAP | 1586 |
Data for (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401).[3]
Table 3: Antiproliferative Activity of an Arylidene Indanone Derivative (MLT-401)
| Cell Line | GI₅₀ (nM) |
| Jurkat | 341.5 |
Data for (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401).[4]
Experimental Protocols
The following are representative protocols for the synthesis of this compound and a common derivative.
Protocol 1: Synthesis of this compound (General Method)
This protocol is based on a patent describing the synthesis via functional group interconversion starting from 5-methoxy-2,3-dihydro-1H-inden-1-one.[1]
Step 1: Demethylation
-
To a solution of 5-methoxy-2,3-dihydro-1H-inden-1-one in acetic acid, add hydrobromic acid.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-hydroxy-2,3-dihydro-1H-inden-1-one.
Step 2: Dialkylation
-
Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 30 minutes.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to slowly warm to room temperature overnight (12-24 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: Knoevenagel Condensation for the Synthesis of 2-Benzylidene-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Derivatives (General Method)
This is a general procedure for the synthesis of benzylidene derivatives from indanones.
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in methanol.
-
Add a catalytic amount of a base, such as potassium hydroxide (KOH) or sodium methoxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
If a precipitate forms, filter the solid and wash it with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the desired 2-benzylidene derivative.
References
Application Notes and Protocols: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its rigid framework, conferred by the dimethyl substitution, provides a unique three-dimensional architecture for interaction with various biological targets. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a bicyclic ketone that has garnered significant attention in the field of medicinal chemistry.[1] The indanone core is a common motif in many pharmacologically active molecules.[2] The presence of the gem-dimethyl group at the C2 position enhances the structural rigidity and lipophilicity of the molecule, which can favorably influence its pharmacokinetic and pharmacodynamic properties.[1] This scaffold has been explored for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1]
Synthesis of this compound and Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes, with intramolecular Friedel-Crafts acylation being a common strategy. Derivatives are often prepared via condensation reactions, such as the Claisen-Schmidt condensation, to introduce diverse functionalities.
General Protocol for Intramolecular Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of the indanone core.
Materials:
-
3,3-Dimethyl-4-phenylbutanoic acid
-
Thionyl chloride or oxalyl chloride
-
A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-4-phenylbutanoic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
General Protocol for Claisen-Schmidt Condensation
This protocol outlines the synthesis of benzylidene derivatives of this compound.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a flask, dissolve this compound and a substituted benzaldehyde in ethanol or methanol.
-
To this solution, add a catalytic amount of a base, such as NaOH or KOH.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) if necessary.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidene derivative.
Biological Applications
Derivatives of this compound have shown promising activity in two primary therapeutic areas: oncology and microbiology.
Anticancer Activity
Several derivatives of the this compound scaffold have demonstrated potent anticancer properties through various mechanisms of action.
The anticancer effects of these compounds are often multifactorial and can include:
-
Induction of Apoptosis: Many indanone derivatives induce programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving mitochondrial membrane damage, the release of cytochrome c, and the activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing.
-
Inhibition of Key Signaling Pathways: Some derivatives have been shown to modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB pathway.
-
Microtubule Disruption: Certain indanone analogs, like "indanocine," act as microtubule-binding agents, disrupting the mitotic spindle and leading to cell death.
Caption: Anticancer mechanisms of 2,2-dimethyl-inden-1-one derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
The primary antimicrobial mechanism is believed to be the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death. Additionally, these compounds may inhibit essential microbial enzymes, further contributing to their antimicrobial effect.
Caption: Workflow for antimicrobial screening of indanone derivatives.
Experimental Protocols
Anticancer Activity Assays
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Synthesized indanone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indanone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Synthesized indanone derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indanone derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity Assays
This protocol is a preliminary screening method to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Synthesized indanone derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic/antifungal discs (positive control)
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the compound solution into each well. Also, place a standard antibiotic/antifungal disc as a positive control and a solvent control.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or at 25-28 °C for 48-72 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound derivatives.
Table 1: Anticancer Activity of Indanone Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| ITH-6 | HT-29 (Colon) | MTT | 0.44 | [3] |
| ITH-6 | COLO 205 (Colon) | MTT | 0.98 | [3] |
| ITH-6 | KM 12 (Colon) | MTT | 0.41 | [3] |
| MLT-401 | Jurkat (Leukemia) | MTT | 0.3415 | [4] |
| Indanone 10 | MCF-7 (Breast) | MTT | 2.2 | [5] |
Table 2: Antimicrobial Activity of Indanone Derivatives
| Compound ID | Microbial Strain | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5f | S. aureus | Agar Well Diffusion | - | - | [6] |
| 5f | E. coli | Agar Well Diffusion | - | - | [6] |
| 5d | C. albicans | Agar Well Diffusion | - | - | [6] |
| A5 | C. albicans | Broth Microdilution | - | 15.625 | [7] |
| D2 | S. aureus | Broth Microdilution | - | 15.625 | [7] |
Note: "-" indicates that the specific quantitative data was not provided in the abstract.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of cancer and infectious diseases. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and scientists working on the design, synthesis, and evaluation of new drugs based on this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising candidates towards clinical development.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test [bio-protocol.org]
- 6. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 7. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in Fragrance Production
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Applications of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in the Fragrance Industry
1. Introduction
This document addresses the potential applications of this compound as a fragrance ingredient. An extensive review of scientific literature, patent databases, and chemical supplier information was conducted to ascertain its use in fragrance production. The findings are intended to provide clarity for researchers and professionals investigating fragrance chemistry and new scent molecules.
2. Executive Summary
Contrary to what might be assumed from the structural class of indanones, which includes some known fragrance compounds, there is no evidence to support the use of this compound as a fragrance ingredient in the perfume industry. The primary application of this compound is as a chemical intermediate in synthetic organic chemistry and for research purposes, including drug discovery.[1] No olfactory data, such as odor description, odor threshold, or use in fragrance formulations, has been reported for this specific isomer.
3. Olfactory Properties of Indanone Derivatives
The indan scaffold is a recurring motif in fragrance chemistry, particularly in the synthesis of synthetic musks.[2] However, the olfactory properties of indan derivatives are highly dependent on their substitution patterns. The relationship between the molecular structure of a compound and its odor is complex, and even minor structural changes can lead to significant differences in scent perception.[3][4][5]
While some substituted indanes are valued for their musk-like scents, others may be odorless or possess non-fragrance-related chemical properties.[2] For instance, research has been conducted on substituted indane-2-carboxaldehydes for their floral, muguet-like (lily-of-the-valley) notes.[6] This highlights that the potential for a pleasant odor is not inherent to the indan structure alone but is determined by the specific arrangement of functional groups and substituents.
4. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem[7] |
| CAS Number | 10489-28-8 | PubChem[7] |
| Appearance | Not specified (likely a solid or liquid) | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
5. Experimental Protocols
As there are no documented applications of this compound in fragrance production, no established experimental protocols for its use in this context exist. Its application is primarily as a reactant in further chemical synthesis.
6. Logical Relationship of Indanone Derivatives in Chemistry
The following diagram illustrates the general position of indanone derivatives within the broader context of chemical applications, highlighting the divergence between fragrance and non-fragrance applications.
Caption: Logical flow from the core indanone structure to its divergent applications.
The available evidence strongly indicates that this compound is not utilized in the fragrance industry. Its primary role is that of a synthetic intermediate. Researchers and professionals in drug development and organic synthesis may find this compound valuable as a building block for more complex molecules. However, those in the field of fragrance discovery should focus on other specifically substituted indanone derivatives that have established olfactory properties.
References
- 1. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 2. Odor-structure relationship studies of tetralin and indan musks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is It Possible to Predict the Odor of a Molecule on the Basis of its Structure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H12O | CID 301202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Reduction of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Introduction
2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone that serves as a valuable intermediate in the synthesis of more complex organic molecules and has been investigated for its potential biological activities.[1] The reduction of this ketone to its corresponding alcohol, 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, is a critical transformation for accessing a range of derivatives. This application note provides a detailed protocol for the reduction of this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[2][3][4] The gem-dimethyl group at the C2 position introduces steric hindrance, which may influence the reaction rate and stereoselectivity of the reduction.[1]
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol using sodium borohydride.
Experimental Protocol
Materials:
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄) (Reducing agent)
-
Methanol (Solvent)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (Extraction solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol. Stir the solution at room temperature until the substrate is completely dissolved.
-
Addition of Reducing Agent: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 0.25 g of sodium borohydride to the solution in small portions over 10-15 minutes. The addition is exothermic, and adding the reagent slowly prevents the temperature from rising significantly.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting material on a silica gel TLC plate. Elute the plate with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible under a UV lamp. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 10 mL of deionized water to the reaction mixture while it is still in the ice bath. Hydrogen gas will be evolved, so ensure adequate ventilation.
-
Acidification and Extraction: Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1 M HCl. This will hydrolyze the borate ester intermediate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash them with 20 mL of deionized water, followed by 20 mL of brine to remove any residual inorganic salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the final product, 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Molecular Weight of Substrate | 160.21 g/mol [5] |
| Amount of Substrate | 1.0 g |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Molecular Weight of Reducing Agent | 37.83 g/mol |
| Amount of Reducing Agent | 0.25 g |
| Solvent | Methanol |
| Solvent Volume | 20 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours (monitored by TLC) |
| Workup Procedure | Aqueous workup with ethyl acetate extraction |
| Expected Product | 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol |
| Molecular Weight of Product | 162.23 g/mol |
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching and acidification steps are exothermic and produce hydrogen gas. Perform these steps slowly and in an ice bath with proper ventilation.
Conclusion
This protocol provides a reliable and straightforward method for the reduction of this compound to the corresponding alcohol using sodium borohydride. The procedure is suitable for researchers in organic synthesis and drug development. The reaction conditions may be optimized for scale and specific laboratory conditions. The final product should be characterized thoroughly to confirm its identity and purity.
References
Asymmetric Synthesis of Indanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral indanone frameworks are pivotal structural motifs found in a multitude of natural products and pharmaceutically active compounds. Their prevalence in medicinal chemistry, notably in the development of treatments for neurodegenerative diseases and as anti-inflammatory agents, underscores the critical need for efficient and stereoselective synthetic methodologies. The asymmetric synthesis of indanones, which allows for the selective production of a single enantiomer, is paramount as the biological activity of such compounds is often dictated by their stereochemistry. This document provides detailed application notes and experimental protocols for two state-of-the-art, transition-metal-catalyzed methods for the asymmetric synthesis of functionalized indanone derivatives.
Featured Asymmetric Methodologies
This note details two powerful and distinct catalytic approaches for synthesizing chiral indanones:
-
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: This method provides an efficient route to chiral 3-aryl-1-indanones from readily available pinacolborane chalcone derivatives. It is characterized by its use of a simple, commercially available chiral monophosphorus ligand and mild reaction conditions.[1]
-
Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: This strategy enables the synthesis of enantioenriched 3-substituted indanones from 2'-halochalcones. A key feature of this reaction is the ability to selectively form either the 3-substituted indanone or the corresponding α-exo-methylene indanone by the choice of base.[2][3]
Method 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This protocol, developed by Yu and Xu, offers an effective pathway to a variety of enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities.[1] The reaction utilizes a rhodium complex with the commercially available chiral ligand, MonoPhos, to catalyze the intramolecular 1,4-addition of an arylboronate to an enone.[1]
Reaction Mechanism
The proposed catalytic cycle for this transformation is depicted below. The reaction is initiated by the formation of a chiral rhodium(I) complex. Transmetalation with the pinacolborane chalcone derivative, followed by migratory insertion of the aryl group onto the enone, generates a rhodium enolate intermediate. Subsequent protonolysis releases the indanone product and regenerates the active rhodium catalyst.
Caption: Catalytic cycle for the Rh-catalyzed asymmetric intramolecular 1,4-addition.
Quantitative Data: Substrate Scope
The method demonstrates broad applicability to substrates with diverse electronic and steric properties.
| Entry | Ar | R | Yield (%) | ee (%) |
| 1 | Ph | H | 92 | 93 |
| 2 | 4-MeC₆H₄ | H | 95 | 95 |
| 3 | 4-MeOC₆H₄ | H | 91 | 95 |
| 4 | 4-FC₆H₄ | H | 93 | 94 |
| 5 | 4-ClC₆H₄ | H | 90 | 94 |
| 6 | 4-BrC₆H₄ | H | 88 | 93 |
| 7 | 2-Naphthyl | H | 85 | 91 |
| 8 | Ph | 5-MeO | 89 | 92 |
| 9 | Ph | 5-Cl | 87 | 90 |
Data sourced from Yu, Y.-N.; Xu, M.-H. J. Org. Chem. 2013, 78, 2736-2741.[1]
Detailed Experimental Protocol
General Procedure for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition:
-
To a dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (1.3 mg, 0.005 mmol, 2.5 mol %) and (S)-MonoPhos (4.8 mg, 0.0125 mmol, 5.0 mol %).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the pinacolborane chalcone derivative (0.25 mmol, 1.0 equiv).
-
Add aqueous K₃PO₄ solution (0.5 M, 0.5 mL, 0.25 mmol, 1.0 equiv).
-
Stir the resulting mixture vigorously at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 3-aryl-1-indanone.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Method 2: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction
This protocol, from the laboratory of Stephen L. Buchwald, provides access to chiral 3-substituted indanones through an intramolecular palladium-catalyzed asymmetric reductive-Heck reaction.[2][3] A notable feature is the use of a chiral phosphine ligand, (R)-3,5-XylMeOBIPHEP, and the ability to control the reaction outcome by the choice of base.
Logical Workflow: Product Selectivity
The choice of base is critical in determining the final product. The use of a proton source in conjunction with a base leads to the 3-substituted indanone, while a non-protic base favors the formation of the α-exo-methylene indanone.
Caption: Control of product selectivity in the Pd-catalyzed reductive-Heck reaction.
Quantitative Data: Substrate Scope for 3-Substituted Indanones
| Entry | Ar | R | Yield (%) | ee (%) |
| 1 | Ph | Ph | 85 | 92 |
| 2 | 4-MeOC₆H₄ | Ph | 82 | 91 |
| 3 | 4-CF₃C₆H₄ | Ph | 78 | 93 |
| 4 | 2-Thienyl | Ph | 75 | 88 |
| 5 | Ph | Me | 88 | 90 |
| 6 | Ph | i-Pr | 81 | 89 |
| 7 | Ph | t-Bu | 72 | 85 |
Data sourced from Minatti, A.; Zheng, X.; Buchwald, S. L. J. Org. Chem. 2007, 72, 9253-9258.[2][3]
Detailed Experimental Protocol
General Procedure for the Palladium-Catalyzed Asymmetric Reductive-Heck Reaction:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol %) and (R)-3,5-XylMeOBIPHEP (8.8 mg, 0.012 mmol, 6 mol %).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
In a separate vial, dissolve the 2'-halochalcone (0.2 mmol, 1.0 equiv), Proton Sponge® (64.3 mg, 0.3 mmol, 1.5 equiv), and Hantzsch ester (76.0 mg, 0.3 mmol, 1.5 equiv) in anhydrous toluene (1.0 mL).
-
Transfer the substrate solution to the catalyst solution via syringe.
-
Seal the vial with a Teflon-lined cap and heat the reaction mixture to 100 °C.
-
Stir the mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 3-substituted indanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
General Experimental Workflow
The following diagram outlines a typical workflow for the asymmetric synthesis and analysis of indanone derivatives as described in the protocols.
Caption: General workflow for asymmetric indanone synthesis.
References
- 1. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral 3-substituted indanones via an enantioselective reductive-Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Derivatives of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one have garnered significant interest in this regard, demonstrating promising activity against a range of bacterial and fungal strains. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of these compounds as potential antimicrobial agents.
Overview of Antimicrobial Activity
Derivatives of the this compound core structure have been shown to exhibit a spectrum of antimicrobial activities. The introduction of various substituents on the aromatic ring and at the alpha-position to the carbonyl group can significantly modulate their potency and spectrum of activity. Studies have indicated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[4]
Quantitative Antimicrobial Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for selected this compound derivatives against various microorganisms. This data provides a comparative overview of their in vitro efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µM) | Reference |
| (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) | Escherichia coli | - | - | [3] |
| Proteus vulgaris | - | - | [3] | |
| Staphylococcus aureus | - | - | [3] | |
| Bacillus subtilis | - | - | [3] | |
| Aspergillus niger | - | - | [3] | |
| Candida albicans | - | - | [3] | |
| (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) | Escherichia coli | - | - | [3] |
| Proteus vulgaris | - | - | [3] | |
| Staphylococcus aureus | - | - | [3] | |
| Bacillus subtilis | - | - | [3] | |
| Aspergillus niger | - | - | [3] | |
| Candida albicans | - | - | [3] | |
| 1-Indanone Chalcone Derivative 1b | Gram-negative bacteria | 15.6 - 31.3 | - | [5] |
| Aurone and Indanone Derivatives (General) | Staphylococcus aureus | - | 62.5 (for A6, A8, E7) | [2] |
| Escherichia coli | - | - | [2] | |
| Candida albicans | 15.625 (for A5, D2) | - | [2] |
Note: Specific quantitative data for many derivatives remains to be published. The table will be updated as more information becomes available.
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.
General Synthesis of 2-Benzylidene-1-Indanone Derivatives
A common route for the synthesis of antimicrobial 1-indanone derivatives involves a Claisen-Schmidt condensation reaction.[3]
Materials:
-
1-Indanone (or a substituted derivative)
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.
-
Continue stirring at room temperature for the time specified in the relevant literature (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The resulting precipitate (the chalcone derivative) is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
In Vitro Antimicrobial Susceptibility Testing
Standardized methods such as broth microdilution or agar dilution are recommended for determining the MIC of the synthesized compounds.[6][7][8]
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 512 µg/mL.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include positive control wells (inoculum with a known antimicrobial agent) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Procedure:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the test compound.
-
Prepare a standardized inoculum of the test microorganism.
-
Spot a defined volume of the inoculum onto the surface of each agar plate.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of the compound that prevents visible growth on the agar surface.
Visualizations
The following diagrams illustrate key aspects of the study of this compound derivatives.
Caption: General chemical structure and key substitution sites.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 10489-28-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nazarov Cyclization for Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones. A significant application of this reaction is the synthesis of indanones, which are key structural motifs in numerous natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of indanones via the Nazarov cyclization of chalcones and other suitable precursors. Both classical and modern catalytic, including asymmetric, variations are discussed.
Indanones are versatile intermediates in organic synthesis and are found in compounds exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] The Nazarov cyclization offers a direct and efficient route to these valuable scaffolds.
Reaction Mechanism and Key Concepts
The generally accepted mechanism for the Nazarov cyclization involves the activation of the ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent deprotonation and tautomerization yield the cyclopentenone product.[2] In the context of indanone synthesis from chalcones (1,3-diaryl-2-propen-1-ones), one of the "vinyl" groups is part of an aromatic ring.
Key considerations for a successful Nazarov cyclization for indanone synthesis include:
-
Substrate: Chalcones are common precursors. The electronic nature of the substituents on the aromatic rings can influence the reaction rate and regioselectivity.
-
Catalyst: Both Brønsted acids (e.g., trifluoroacetic acid, polyphosphoric acid) and Lewis acids (e.g., Cu(OTf)₂, FeCl₃, AlCl₃) can be employed. Catalytic amounts of Lewis acids are often sufficient, representing an advantage over stoichiometric methods.
-
Stereoselectivity: For the synthesis of chiral indanones, asymmetric catalysis using chiral Lewis acid complexes has been successfully developed.[2]
-
Tandem Reactions: The oxyallyl cation intermediate can be trapped by various electrophiles, leading to tandem reactions that further functionalize the indanone core in a single step. A notable example is the tandem Nazarov cyclization/electrophilic fluorination.[1][2]
Data Presentation
Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of Chalcones for Indanone Synthesis
| Entry | Chalcone Substituents (R¹, R²) | Acid | Conditions | Yield (%) | Reference |
| 1 | H, H | TFA | 120 °C, 4 h | 88 | [1] |
| 2 | H, H | TFA (Microwave) | 120 °C, 20 min | High | [1] |
| 3 | 4-OCH₃, 3,4,5-(OCH₃)₃ | TFA | Reflux | Good | [3] |
| 4 | 4-Cl, 3,4,5-(OCH₃)₃ | TFA | Reflux | Good | [3] |
| 5 | H, 2,5-(CH₃)₂ | PPA (83% P₂O₅) | 100 °C | Good | [4] |
Table 2: Lewis Acid-Catalyzed Nazarov Cyclization for Indanone Synthesis
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diphenylpropenone | Cu(OTf)₂ (10) | DCE | 80 | 8 | 95 | [2] |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropenone | Cu(OTf)₂ (10) | DCE | 80 | 8 | 92 | [2] |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropenone | FeCl₃ | Toluene | Reflux | 2 | 85 | [1] |
| 4 | 1-Phenyl-3-(thiophen-2-yl)propenone | AlCl₃ | DCM | RT | 1 | 80 | [1] |
| 5 | Phenyl vinyl ketone | SbF₅ (cat.) | DCE | RT | 0.5 | 91 | [5] |
Table 3: Asymmetric Nazarov Cyclization for Fluorinated Indanone Synthesis[2]
| Entry | Substrate Substituents (R¹, R²) | Catalyst (mol%) | Ligand | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | H, H | Cu(OTf)₂ (10) | (R,R)-Ph-BOX | 85 | >49:1 | 91 |
| 2 | 4-OCH₃, H | Cu(OTf)₂ (10) | (R,R)-Ph-BOX | 82 | >49:1 | 90 |
| 3 | 4-Cl, H | Cu(OTf)₂ (10) | (R,R)-Ph-BOX | 88 | >49:1 | 93 |
| 4 | H, 4-OCH₃ | Cu(OTf)₂ (10) | (R,R)-Ph-BOX | 79 | >49:1 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcone Precursors
This protocol describes a base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.[3]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Extract the product with DCM or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired chalcone.
Protocol 2: Brønsted Acid-Catalyzed Nazarov Cyclization of a Chalcone
This protocol details the synthesis of a 3-aryl-indanone using trifluoroacetic acid (TFA).[1]
Materials:
-
Chalcone (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chalcone in a sealed tube, add an excess of TFA.
-
Heat the mixture at 120 °C for 4 hours (conventional heating) or in a microwave reactor at 120 °C for 20 minutes.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the indanone product.
Protocol 3: Cu(II)-Catalyzed Asymmetric Tandem Nazarov Cyclization/Electrophilic Fluorination
This protocol describes the synthesis of a chiral, fluorinated indanone using a Cu(II)-BOX catalyst.[2]
Materials:
-
Chalcone (1.0 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ and (R,R)-Ph-BOX.
-
Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add the chalcone and NFSI to the reaction mixture.
-
Heat the reaction at 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated indanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: General mechanism of the Nazarov cyclization for indanone synthesis.
Caption: General experimental workflow for Nazarov cyclization.
Caption: Divergent pathways from the oxyallyl cation intermediate.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. d-nb.info [d-nb.info]
- 5. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its rigid, dimethylated indanone core provides a unique scaffold for the development of bioactive molecules.[2] This document provides detailed protocols for two common large-scale synthetic routes to this compound: the double methylation of 1-indanone and a Friedel-Crafts acylation-alkylation approach. Safety protocols for handling hazardous reagents and methods for purification are also detailed.
Introduction
The synthesis of this compound on a large scale requires robust and efficient chemical transformations. The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations. This application note outlines two proven methods for the preparation of this key intermediate, providing detailed experimental procedures, quantitative data, and safety information to aid researchers and drug development professionals in its synthesis.
Synthetic Strategies
Two primary strategies for the large-scale synthesis of this compound are presented:
-
Double Methylation of 1-Indanone: This method involves the exhaustive methylation of the α-carbon of 1-indanone using a strong base and a methylating agent.
-
Friedel-Crafts Acylation-Alkylation: This approach constructs the indanone skeleton through a one-pot Friedel-Crafts acylation of an aromatic precursor with an acyl chloride, followed by an intramolecular alkylation.
The following sections provide detailed protocols for each method.
Method 1: Double Methylation of 1-Indanone
This protocol is adapted from general procedures for the α-alkylation of ketones.
Reaction Scheme
Experimental Protocol
-
Preparation: In a flame-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and an addition funnel, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Addition of 1-Indanone: While stirring under a nitrogen atmosphere, slowly add a solution of 1-indanone (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the addition funnel at a rate that maintains the internal temperature below 25 °C.
-
Enolate Formation: After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add methyl iodide (2.5 equivalents) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition of methyl iodide, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable chromatographic method (TLC or GC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of isopropanol to consume any unreacted sodium hydride, followed by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Indanone | General Procedure |
| Reagents | Sodium Hydride (60% in oil), Methyl Iodide | [4][5][6][7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | General Procedure |
| Typical Yield | 70-85% | Estimated |
| Purity (after distillation) | >98% | Estimated |
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. Handle in an inert atmosphere (nitrogen or argon).[4][5][6][7] Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, nitrile gloves, and safety goggles.[4][5][6] In case of fire, use a Class D fire extinguisher (dry powder). Do not use water. [5][6]
-
Methyl Iodide (CH3I): A toxic and carcinogenic liquid. Handle only in a well-ventilated fume hood.[8] Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.[8] Store in a cool, dark place away from heat and light.[8]
-
General: The reaction is exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and an inert atmosphere.
Method 2: Friedel-Crafts Acylation-Alkylation
This protocol is adapted from a procedure for the synthesis of 2,6-dimethyl-1-indanone.[9]
Reaction Scheme
Experimental Protocol
-
Preparation: In a multi-necked reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel, suspend anhydrous aluminum chloride (2.5 equivalents) in an excess of benzene (which acts as both solvent and reactant) under a nitrogen atmosphere.
-
Acylation: Cool the suspension to 0-5 °C in an ice bath. Slowly add 3,3-dimethylacryloyl chloride (1.0 equivalent) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by GC to observe the formation of the acylated intermediate.
-
Cyclization (Intramolecular Alkylation): Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the cyclization to the indanone product by GC.
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with benzene or another suitable solvent (e.g., toluene). Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Benzene, 3,3-Dimethylacryloyl chloride | General Procedure |
| Catalyst | Anhydrous Aluminum Chloride (AlCl3) | [10][11][12][13] |
| Typical Yield | 65-80% | Estimated |
| Purity (after purification) | >98% | Estimated |
Safety Precautions
-
Aluminum Chloride (AlCl3): A water-reactive and corrosive solid. Handle in a dry environment and avoid contact with moisture. The reaction with water is highly exothermic.
-
Benzene: A flammable, toxic, and carcinogenic liquid. All operations should be conducted in a well-ventilated fume hood.
-
3,3-Dimethylacryloyl chloride: A corrosive and lachrymatory liquid. Handle with appropriate PPE.
-
Hydrogen Chloride (HCl) gas: Generated during the reaction. The reaction vessel should be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas.
-
General: The Friedel-Crafts reaction is exothermic and requires careful temperature control. The quenching step is also highly exothermic and should be performed slowly with adequate cooling.[10]
Alternative Large-Scale Method: Carbonylation of 2-methyl-1-phenyl-1-propanol
An alternative industrial method involves the reaction of 2-methyl-1-phenyl-1-propanol with carbon monoxide in the presence of a strong Lewis acid catalyst such as hydrogen fluoride.[14] This method is often integrated with the preparation of the starting alcohol from the reduction of isobutyrophenone.[14]
Note: This method involves the use of highly toxic and corrosive gases (carbon monoxide and hydrogen fluoride) and requires specialized industrial equipment and handling procedures.[15][16][17][18][19] Due to the extreme hazards, a detailed protocol is not provided here and should only be attempted by personnel with extensive experience and in an appropriate industrial setting.
Purification of this compound
For large-scale purification, vacuum distillation is the preferred method.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a suitably sized distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Distillation: Heat the crude this compound in the distillation flask under reduced pressure. Collect the fraction that distills at the appropriate boiling point for the given pressure.
-
Fraction Collection: Discard any initial lower-boiling fractions and collect the main fraction corresponding to the pure product.
Recrystallization
If further purification is required, recrystallization can be performed.
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane or a mixture of hexane and ethyl acetate is a good starting point for solvent screening.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through either double methylation of 1-indanone or a Friedel-Crafts acylation-alkylation strategy. The choice of method will depend on factors such as starting material availability, cost, and the capabilities for handling hazardous reagents. Strict adherence to safety protocols is paramount for both synthetic routes. The final product can be purified to a high degree using standard techniques such as vacuum distillation and recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2-Dimethyl-1-indanone | 10489-28-8 | KAA48928 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. nj.gov [nj.gov]
- 6. alkalimetals.com [alkalimetals.com]
- 7. wcms.uillinois.edu [wcms.uillinois.edu]
- 8. calibrechem.com [calibrechem.com]
- 9. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogen Fluoride | Chemical Emergencies | CDC [cdc.gov]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. airgas.com [airgas.com]
Application Notes and Protocols: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, is a valuable and versatile building block in organic synthesis. Its rigid, bicyclic core structure, featuring a gem-dimethyl group, provides a unique scaffold for the synthesis of a diverse array of complex molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the conformational rigidity and lipophilicity it imparts to the target molecules. These properties can lead to enhanced biological activity and improved pharmacokinetic profiles. This document provides an overview of the applications of this compound in the synthesis of bioactive compounds, detailed experimental protocols for key transformations, and a summary of the biological signaling pathways modulated by its derivatives.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various classes of organic compounds, including:
-
Bioactive Heterocycles: The indanone core can be annulated to construct fused heterocyclic systems with a wide range of biological activities.
-
Chalcone Analogues: The α-methylene group of the indanone is readily functionalized, for instance, through Claisen-Schmidt condensation, to yield 2-benzylidene-1-indanone derivatives. These compounds are rigid analogues of chalcones and have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[1]
-
Spirocyclic Compounds: The ketone functionality allows for the construction of spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional architecture.
Key Reactions and Experimental Protocols
Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones. In the context of this compound, this reaction is used to introduce a benzylidene moiety at the C-2 position, leading to the formation of 2-benzylidene-1-indanone derivatives. These compounds have shown promising anti-inflammatory and anticancer activities.
General Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol: Acid-Catalyzed Synthesis of (E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one [2]
This protocol describes the synthesis of a methoxy-substituted 2-benzylidene-1-indanone derivative.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-methoxy-2,3-dihydro-1H-inden-1-one | 162.19 | 0.200 g | 1.233 |
| Benzaldehyde | 106.12 | 0.131 g | 1.233 |
| Methanol (MeOH) | 32.04 | 4 mL | - |
| Hydrochloric Acid (32%) | 36.46 | 6 mL | - |
Procedure:
-
A suspension of 4-methoxy-2,3-dihydro-1H-inden-1-one (0.200 g, 1.233 mmol) and benzaldehyde (0.131 g, 1.233 mmol) in methanol (4 mL) and 32% hydrochloric acid (6 mL) is prepared in a suitable reaction vessel.
-
The reaction mixture is mechanically stirred at 120 °C under reflux for 24 hours.
-
After 24 hours, the reaction mixture is cooled to room temperature.
-
Ice (20 g) is added to the cooled mixture to precipitate the product.
-
The resulting precipitate is collected by filtration and dried at 60 °C.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the pure product as light brown crystals.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| (E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one | 71 | 385.3–385.5 | 98.1 |
Spectroscopic Data:
-
¹H NMR (600 MHz, DMSO): δ 3.96–3.90 (m, 5H), 7.29 (d, J = 7.9 Hz, 1H), 7.36 (d, J = 7.5 Hz, 1H), 7.57–7.43 (m, 5H), 7.78 (d, J = 7.4 Hz, 2H).[2]
-
¹³C NMR (151 MHz, DMSO): δ 28.90, 55.56, 115.20, 116.00, 129.05, 129.44, 129.86, 130.79, 133.08, 134.71, 134.78, 138.05, 138.59, 156.50, 193.30.[2]
-
APCI-HRMS: m/z calculated for C₁₇H₁₄O₂ (MH⁺): 251.1067, found: 251.1088.[2]
Synthesis of Spiro-dihydrobenzofuran Derivatives
The reaction of 2-benzylidene-1-indanone derivatives with a 1,3-dicarbonyl compound, such as dimedone, in the presence of an oxidizing agent like manganese(III) acetate, leads to the formation of spiro-dihydrobenzofuran derivatives.
Experimental Protocol: Synthesis of Indanone-based Spiro-didyhrobenzofuran Derivatives [3]
This protocol outlines a general procedure for the synthesis of spiro compounds from chalcone-like indanone derivatives.
| Reagent/Solvent | Amount (mmol) |
| (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivative | 1 |
| Dimedone | 3 |
| Manganese(III) acetate (Mn(OAc)₃) | 10 |
| Acetic Acid (AcOH) | 20 mL |
Procedure:
-
A solution of Mn(OAc)₃ (10 mmol) in acetic acid (10 mL) is heated at 80 °C for 2 hours under a nitrogen atmosphere.
-
The solution is then cooled to 60 °C.
-
A solution of the (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivative (1 mmol) and dimedone (3 mmol) in acetic acid (10 mL) is added dropwise to the Mn(OAc)₃ solution over 25 minutes.
-
The reaction mixture is refluxed for 3 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is extracted with dichloromethane (CH₂Cl₂).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane (3:7) mixture as the eluent.
Quantitative Data for a Representative Product (5a): [3]
| Product | Yield (%) | Melting Point (°C) |
| (3S)-3-(4-bromophenyl)-6,6-dimethyl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione | 45 | 167–170 |
Biological Activities and Signaling Pathways
Derivatives of this compound have been shown to exhibit a range of biological activities, primarily as anti-inflammatory and anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Certain 2-benzylidene-1-indanone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of NF-κB and MAPK pathways.
The diagram illustrates how lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of both the IKK/NF-κB and MAPK signaling cascades. This results in the nuclear translocation of transcription factors NF-κB and AP-1, which drive the expression of pro-inflammatory genes. 2-Benzylidene-1-indanone derivatives can inhibit these pathways, for example, by targeting IKK and MAPK, thereby reducing inflammation.
Anticancer Activity: Induction of Apoptosis
Several indanone derivatives have been shown to induce apoptosis in cancer cells. The mechanism of apoptosis induction can vary but often involves the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.
Caption: Induction of apoptosis via the intrinsic pathway.
This diagram shows that indanone derivatives can inhibit anti-apoptotic Bcl-2 proteins. This inhibition allows the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately resulting in apoptosis.
Conclusion
This compound is a highly valuable scaffold in synthetic and medicinal chemistry. Its utility in the construction of diverse and biologically active molecules, coupled with straightforward synthetic transformations, makes it an attractive starting material for drug discovery and development programs. The ability of its derivatives to modulate key signaling pathways, such as NF-κB, MAPK, and apoptosis, underscores its potential for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My compound is not dissolving in the hot recrystallization solvent.
A1:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.
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Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Test the solubility of a small amount of your compound in various solvents to find one in which it is soluble when hot but insoluble when cold.
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Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved and some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming upon cooling the solution.
A2:
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Too Much Solvent: You may have used an excessive amount of solvent. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
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Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
Q3: The product has "oiled out" instead of forming crystals.
A3:
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Cooling Below Melting Point: The boiling point of the solvent might be higher than the melting point of your compound, or the presence of impurities has depressed the melting point. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (but miscible with the primary solvent) to lower the overall solvent power, and then cool slowly.
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High Impurity Level: A high concentration of impurities can prevent crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
Q4: The recovered crystals are colored, but the pure compound should be colorless.
A4:
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Colored Impurities: The crude product may contain colored impurities. After dissolving the compound in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that activated charcoal can also adsorb your product, so use it sparingly.
Column Chromatography Troubleshooting
Q1: The compound is not moving down the column (stuck at the origin).
A1:
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Solvent System is Too Nonpolar: The eluent is not polar enough to move your compound. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
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Compound Insolubility: The compound may be insoluble in the chosen eluent. Ensure your compound is soluble in the solvent system before loading it onto the column.
Q2: All the compounds are coming off the column together at the solvent front.
A2:
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Solvent System is Too Polar: The eluent is too polar, causing all components to move with the solvent front without interacting with the stationary phase. Decrease the polarity of the solvent system. For instance, increase the proportion of the nonpolar solvent (e.g., hexane).
Q3: The separation between my desired compound and an impurity is poor (overlapping fractions).
A3:
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Inappropriate Solvent System: The chosen eluent may not be optimal for separating the specific compounds. Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurity.
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Column Overloading: Too much sample was loaded onto the column. Use a larger column or load less material.
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Improper Packing: The column may not be packed uniformly, leading to channeling and poor separation. Ensure the silica gel is packed evenly without any air bubbles.
Q4: The collected fractions show streaking or tailing on TLC analysis.
A4:
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Compound Degradation on Silica: Some compounds can decompose on acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
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Polar Interactions: Highly polar compounds can interact strongly with the silica gel, leading to tailing. Adding a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound) can sometimes improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials or side reactions during synthesis. For instance, if prepared via Friedel-Crafts acylation and alkylation, potential impurities could include unreacted starting materials, partially alkylated intermediates, or isomers formed due to rearrangements.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of similar indanone structures, alcohols like methanol or ethanol are often good choices for recrystallization.[1][2] A patent for the synthesis of the related 2,6-dimethyl-1-indanone describes dissolving the crude product in methanol, followed by cooling to induce crystallization, achieving a purity of over 98%.[1] Hexane or mixtures of hexane and a more polar solvent like ethyl acetate could also be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Spot small aliquots of each collected fraction onto a TLC plate, elute with the same solvent system used for the column, and visualize the spots (e.g., under UV light). Combine the fractions that contain only your pure product.
Q4: The purity of my final product is still not satisfactory after one purification step. What should I do?
A4: It may be necessary to perform a second purification step. For example, if you have performed a column chromatography, you can further purify the combined fractions by recrystallization. Alternatively, repeating the initial purification method with optimized conditions can also improve purity.
Data Presentation
While specific comparative data for the purification of this compound is limited in the literature, the following table summarizes illustrative data for the purification of closely related indanone derivatives, providing an indication of the expected purity and yield from different methods.
| Compound | Purification Method | Solvent/Eluent | Purity | Yield | Reference |
| 2,6-dimethyl-1-indanone | Crystallization | Methanol | >98% | 80% | [1] |
| 2,3,3-triphenyl-1-indanone | Recrystallization | Ethanol | - | 98% | [2] |
| Substituted Indanone | Flash Column Chromatography | Hexane/Diethyl ether (9:1) | - | 96% | [2] |
Experimental Protocols
The following are detailed, representative methodologies for the purification of this compound.
Protocol 1: Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., methanol, ethanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The crystals can then be transferred to a watch glass or drying dish to air dry or be dried in a desiccator.
Protocol 2: Column Chromatography
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Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of this compound from its impurities, with the desired compound having an Rf value of approximately 0.3.
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Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed. Add another layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed using a pipette.
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Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Collection and Analysis: Collect fractions of a suitable volume in test tubes or vials. Monitor the composition of the fractions by TLC.
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Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification and Analysis Workflow for this compound.
Caption: Troubleshooting Logic for Recrystallization Issues.
References
Technical Support Center: Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods involve intramolecular Friedel-Crafts reactions. Key approaches include:
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Intramolecular Friedel-Crafts acylation: Cyclization of 3-phenyl-3-methylbutanoic acid or its corresponding acyl chloride using a Lewis acid catalyst.
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Friedel-Crafts acylation followed by alkylation: This involves the acylation of an aromatic substrate with an appropriate acyl chloride, followed by an intramolecular alkylation step. A patented method describes the reaction of m-methyl benzoyl chloride with propylene followed by cyclization.[1]
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Carbonylation of a phenyl propanol derivative: A method starting from 2-methyl-1-phenyl-1-propanol, which is reacted with carbon monoxide in the presence of a Lewis acid catalyst.[2]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and catalyst. Reported yields range from moderate to high. For instance, a method involving the cyclization of 2,2-dimethyl-3-phenylpropionic acid using polyphosphoric acid has been described, while another patent reports a yield of about 41% for the carbonylation of 2-methyl-1-phenyl-1-propanol.[2] A process starting from m-methyl benzoyl chloride and propylene reports a total yield of over 80%.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several factors can influence the outcome of the synthesis:
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Choice of Catalyst: The type and amount of Lewis acid (e.g., AlCl₃, HF, polyphosphoric acid) are crucial for promoting the cyclization and can affect the regioselectivity and yield.
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Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition of starting materials or products.
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Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate.
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Purity of Reagents: Using high-purity starting materials is essential to minimize the formation of impurities that can complicate purification.
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Moisture Control: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, anhydrous conditions are necessary.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Store it in a desiccator and handle it under an inert atmosphere. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, requiring stoichiometric amounts.[3] Ensure you are using the correct molar ratio of catalyst to starting material. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate may be too slow. If it's too high, side reactions or decomposition can occur. Optimize the temperature based on literature procedures for your specific route. |
| Poor Quality Starting Materials | Impurities in the starting materials can interfere with the reaction. Purify the starting materials before use. |
| Presence of Deactivating Groups | Friedel-Crafts reactions are less efficient on deactivated aromatic rings. Ensure your starting aromatic compound does not contain strongly electron-withdrawing groups.[4][5] |
Problem 2: Formation of Side Products (e.g., Regioisomers)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The position of substituents on the aromatic ring can direct the cyclization to different positions, leading to regioisomers. The choice of catalyst and its concentration can influence regioselectivity. For example, the P₂O₅ content in polyphosphoric acid can switch the regioselectivity of indanone synthesis.[6] |
| Carbocation Rearrangements (in alkylation routes) | Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to a mixture of products.[5][7][8] Using an acylation route followed by reduction can avoid this issue.[8][9] |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. Adjust reaction time or temperature if necessary. |
| Formation of Closely Related Impurities | If regioisomers are formed, their similar physical properties can make separation challenging. Techniques like fractional distillation, column chromatography, or recrystallization may be employed. In some cases, one regioisomer may be crystalline while the other is an oil, facilitating separation by recrystallization.[10] |
| Oily Product | If the product is an oil and difficult to crystallize, consider converting it to a solid derivative for purification and then regenerating the desired product. Alternatively, purification by column chromatography is a common method. |
Experimental Protocols
Method 1: Synthesis from Isobutyrophenone (via alcohol and carbonylation)
This method is adapted from a patent and involves the reduction of isobutyrophenone to the corresponding alcohol, followed by carbonylation.[2]
Step 1: Reduction of Isobutyrophenone
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Dissolve isobutyrophenone in ethanol under a nitrogen atmosphere.
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Add sodium borohydride in portions over a period of 2 hours while maintaining the reaction at room temperature.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
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Remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with methylene chloride.
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Dry the combined organic extracts and concentrate to obtain the crude 2-methyl-1-phenyl-1-propanol.
Step 2: Carbonylation to 2,2-dimethyl-1-indanone
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The crude alcohol from the previous step is reacted with carbon monoxide in the presence of a Lewis acid catalyst such as hydrogen fluoride.
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The reaction temperature and time are critical parameters to optimize for maximizing the yield. A reported condition is 30°C for 1.5 hours.[2]
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After the reaction, the mixture is worked up to isolate the crude product.
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Purification can be achieved by radial chromatography using a mixture of ethyl acetate and hexane.[2]
Method 2: Synthesis from m-Methyl Benzoyl Chloride and Propylene
This method is based on a patented two-step process involving Friedel-Crafts acylation and subsequent intramolecular alkylation.[1]
Step 1: Friedel-Crafts Acylation
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In a clean reaction vessel, add 1,2-dichloroethane, m-methylbenzoyl chloride, and aluminum trichloride at room temperature.
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Cool the mixture to 0°C and introduce propylene gas over a period of 6 hours.
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Monitor the reaction to ensure the consumption of the starting benzoyl chloride.
Step 2: Intramolecular Friedel-Crafts Alkylation
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After the acylation is complete, evaporate the 1,2-dichloroethane.
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Add a second portion of aluminum trichloride and heat the mixture to 80°C for 4 hours to effect cyclization.
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After the reaction, quench the mixture by dropwise addition into ice water.
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The crude product is then subjected to a series of washing, filtration, and recrystallization steps from methanol with activated carbon for decolorization to yield the final product.[1]
Quantitative Data Summary
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material(s) | Key Reagents/Catalyst | Reported Yield | Reference |
| Isobutyrophenone | NaBH₄, CO, HF | ~41% | [2] |
| m-Methyl Benzoyl Chloride, Propylene | AlCl₃ | >80% (total yield) | [1] |
| 2,2-dimethyl-3-phenylpropionic acid | Polyphosphoric acid | Not specified | [2] |
Visualizations
Caption: Comparative workflow of two primary synthesis routes for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 2. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound, typically achieved through the intramolecular Friedel-Crafts cyclization of 2,2-dimethyl-3-phenylpropanoic acid, can stem from several factors. Below is a breakdown of potential causes and corresponding troubleshooting steps.
Potential Causes and Solutions:
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Incomplete Cyclization: The primary reason for low yield is often incomplete conversion of the starting material.
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Troubleshooting:
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reaction Temperature: The temperature for the cyclization reaction is critical. For polyphosphoric acid (PPA) catalyzed reactions, temperatures are typically elevated. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. A systematic optimization of the reaction temperature is recommended.
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Catalyst Activity: The activity of the Lewis acid catalyst (e.g., PPA, AlCl₃) is crucial. PPA can absorb moisture from the air, which reduces its efficacy. Ensure that the PPA used is fresh and has the appropriate P₂O₅ content.
-
-
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Formation of Side Products: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
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Troubleshooting:
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Isomer Formation: Depending on the substitution pattern of the starting aromatic compound, the formation of regioisomers is a common side reaction in Friedel-Crafts acylations. The concentration of P₂O₅ in PPA has been shown to influence the regioselectivity of the cyclization. Experimenting with PPA of varying P₂O₅ content may help to favor the formation of the desired isomer.
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Intermolecular Condensation: At high concentrations of starting material, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts. Performing the reaction under high-dilution conditions can help to minimize these intermolecular side reactions.
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Dealkylation: Friedel-Crafts reactions can sometimes be reversible, leading to dealkylation of the product or starting material, especially at high temperatures. Optimizing the reaction temperature and time can help to minimize this side reaction.
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-
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Sub-optimal Work-up and Purification: Product loss during the work-up and purification steps can also contribute to low overall yields.
-
Troubleshooting:
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Quenching: The reaction mixture, particularly when using PPA, is highly viscous and the quenching step with water is exothermic. Careful and controlled addition of the reaction mixture to ice-water is crucial to prevent product degradation and facilitate extraction.
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Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent and performing multiple extractions.
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Purification: The choice of purification method is important. While distillation is an option, for closely related isomers, column chromatography may be necessary to achieve high purity, which can sometimes lead to yield loss. Recrystallization is a preferred method for obtaining a high-purity product if a suitable solvent system is found.
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Problem 2: Presence of Impurities in the Final Product
Question: My final product shows impurities even after purification. What are the likely impurities and how can I remove them?
Answer:
The presence of impurities in the final this compound product is a common issue. Understanding the potential impurities is the first step towards effective removal.
Common Impurities and Purification Strategies:
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Unreacted Starting Material (2,2-dimethyl-3-phenylpropanoic acid):
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Detection: Can be detected by TLC, GC-MS, or ¹H NMR (presence of a carboxylic acid proton signal).
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Removal:
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Base Wash: During the work-up, washing the organic extract with a mild aqueous base solution (e.g., sodium bicarbonate) will convert the acidic starting material into its water-soluble salt, which can then be separated in the aqueous layer.
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Column Chromatography: If a base wash is not sufficient, column chromatography can effectively separate the more polar starting material from the less polar product.
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-
-
Isomeric Byproducts:
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Detection: Isomers will have the same mass in GC-MS but different retention times. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
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Removal:
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Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
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Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If a suitable solvent can be found that selectively crystallizes the desired isomer, this can be a highly effective purification method.
-
-
-
Polymeric Byproducts:
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Detection: These are typically high molecular weight, non-volatile compounds that may appear as baseline noise or broad peaks in GC analysis and can be observed as a non-mobile residue on a TLC plate.
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Removal:
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Filtration: Insoluble polymeric material can be removed by filtration of the crude reaction mixture (after dissolution in a suitable solvent).
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Distillation/Sublimation: The desired product can often be separated from non-volatile polymeric material by distillation or sublimation under reduced pressure.
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Column Chromatography: Polymeric materials will typically remain at the origin of the column.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
A1: The most common and direct laboratory-scale synthesis is the intramolecular Friedel-Crafts acylation of 2,2-dimethyl-3-phenylpropanoic acid or its corresponding acid chloride. The primary challenges associated with this route are achieving complete cyclization, controlling regioselectivity to avoid the formation of unwanted isomers, and preventing intermolecular side reactions that lead to polymeric byproducts.
Q2: Which catalyst is better for the cyclization: Polyphosphoric Acid (PPA) or a Lewis acid like AlCl₃?
A2: Both PPA and strong Lewis acids like AlCl₃ can be effective for this cyclization.
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PPA is often preferred for the cyclization of carboxylic acids directly as it acts as both the catalyst and a dehydrating agent. A key advantage is that the P₂O₅ content in PPA can be varied to influence the regioselectivity of the reaction. However, its high viscosity can make handling and work-up challenging.
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AlCl₃ is a powerful Lewis acid typically used for the cyclization of the corresponding acid chloride. This adds an extra step to the synthesis (preparation of the acid chloride) but can sometimes lead to higher yields and cleaner reactions if the acid chloride is pure.
The choice of catalyst often depends on the specific substrate, desired scale, and the experimental setup available.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis of this compound can be monitored by several analytical techniques:
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Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for both qualitative and quantitative analysis. It can be used to determine the conversion of the starting material, the yield of the product, and to identify and quantify any volatile side products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of characteristic signals for the product.
Q4: What are the key safety precautions to take during this synthesis?
A4:
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Handling of Catalysts: Lewis acids like AlCl₃ and PPA are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Reaction Quenching: The quenching of the reaction mixture, especially when using PPA, is highly exothermic and can cause splattering. The reaction mixture should be added slowly and in portions to a large excess of crushed ice or ice-water with vigorous stirring.
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Solvent Hazards: The organic solvents used for extraction and chromatography are often flammable. Ensure they are used in a well-ventilated area, away from ignition sources.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Catalyst | Polyphosphoric Acid (PPA) with low P₂O₅ content | Polyphosphoric Acid (PPA) with high P₂O₅ content | The ratio of isomeric indanone byproducts may vary. Higher P₂O₅ content can favor different isomers depending on the substrate. |
| Reaction Concentration | High concentration of starting material | High dilution | High concentration may lead to increased formation of polymeric byproducts. High dilution favors intramolecular cyclization. |
| Reaction Temperature | Sub-optimal (too low) | Optimal | Low temperature can lead to incomplete reaction and low yield. |
| Reaction Temperature | Excessively high | Optimal | High temperature can promote side reactions such as dealkylation and charring. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization of 2,2-dimethyl-3-phenylpropanoic acid
Materials:
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2,2-dimethyl-3-phenylpropanoic acid
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Polyphosphoric acid (PPA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Ice
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (a weight approximately 10-20 times that of the starting carboxylic acid).
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Heat the PPA to 80-90 °C with stirring to ensure it is mobile.
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Add 2,2-dimethyl-3-phenylpropanoic acid to the hot PPA in one portion with vigorous stirring.
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Continue to heat the reaction mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, allow the mixture to cool slightly and then carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring.
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Once the PPA is fully hydrolyzed, extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic extracts and wash them sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Mandatory Visualization
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product in the synthesis of this compound.
Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts reactions for the synthesis of indanones.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Indanone
Low or no product yield is a common issue in Friedel-Crafts acylation for indanone synthesis. This can be attributed to several factors, from catalyst choice to reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Catalyst: The choice of Lewis or Brønsted acid is critical.
-
Solution: Screen a variety of catalysts. While aluminum chloride (AlCl₃) is common, other Lewis acids like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[1][2][3] Superacids like triflic acid (TfOH) are also powerful catalysts for this transformation.[4]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly slower on aromatic rings bearing electron-withdrawing groups.[5]
-
Solution: If the substrate is highly deactivated, consider using a more potent catalytic system, such as a superacid, or explore alternative synthetic routes.
-
-
Suboptimal Temperature: The reaction temperature can greatly influence the rate and selectivity.
-
Poor Solvent Choice: The solvent can affect the solubility of reagents and intermediates, as well as the catalyst's activity.
-
Moisture Contamination: Many Lewis acid catalysts are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low indanone yield.
Problem 2: Formation of Undesired Side Products
The formation of isomers or byproducts from intermolecular reactions can complicate purification and reduce the yield of the target indanone.
Possible Causes and Solutions:
-
Isomer Formation: In substituted aromatic precursors, cyclization can occur at different positions, leading to a mixture of regioisomers.
-
Solution: The choice of solvent can significantly influence the regioselectivity. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[7] Careful selection of the solvent based on the substrate's electronic and steric properties is crucial. Nitromethane has been shown to provide high regioselectivity in certain cases.[9]
-
-
Intermolecular Reaction: Instead of the desired intramolecular cyclization, the acylating agent may react with another aromatic molecule, leading to intermolecular acylation products.[10]
-
Solution: Running the reaction at high dilution can favor the intramolecular pathway by reducing the probability of intermolecular collisions.
-
-
Polyalkylation/Polyacylation: The product indanone can sometimes be more reactive than the starting material, leading to further reactions. However, this is less common in Friedel-Crafts acylation because the resulting ketone is a deactivating group.[5]
-
Solution: This is more of a concern in Friedel-Crafts alkylation. For acylation, if this is observed, it may be due to highly activating groups on the aromatic ring. Adjusting stoichiometry and reaction time can help minimize this.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the intramolecular Friedel-Crafts cyclization to form indanones?
There is no single "best" catalyst, as the optimal choice depends on the specific substrate and reaction conditions. However, here is a comparison of commonly used catalysts:
| Catalyst | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl chlorides | Dichloromethane, 0°C to rt | Readily available, highly reactive | Moisture sensitive, can promote side reactions |
| TfOH | 3-Arylpropionic acids, amides | Dichloromethane or neat, 25-80°C | Very strong acid, can cyclize less reactive substrates[4][6] | Corrosive, can be expensive |
| NbCl₅ | 3-Arylpropionic acids | Room temperature | Mild conditions, good yields[2] | Less common than other Lewis acids |
| Sc(OTf)₃ | Meldrum's acid derivatives | - | Catalyzes reaction in very good yields[3] | Expensive |
| FeCl₃ | 2-Alkylcinnamaldehydes | Ac₂O, rt | Catalytic amounts needed, mild conditions[11] | Substrate specific |
Q2: What is the most common starting material for indanone synthesis via Friedel-Crafts acylation?
The intramolecular cyclization of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most common methods.[12] While the use of acyl chlorides is often efficient, the direct cyclization of carboxylic acids is preferred from a green chemistry perspective as it avoids the generation of corrosive byproducts and is a one-step process.[12]
Q3: Can I use amides as starting materials for Friedel-Crafts acylation to synthesize indanones?
Yes, certain amides can be used as substrates in Friedel-Crafts acylation to produce indanones in good yields.[6] This approach often requires a superacid like triflic acid for activation. A key advantage is that the aniline byproducts can often be recovered.[6]
Q4: How can I avoid the formation of regioisomers?
The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring and the reaction conditions. To favor the formation of a specific isomer:
-
Steric Hindrance: Bulky substituents can block certain positions, directing the cyclization to less hindered sites.
-
Solvent Effects: As mentioned, the polarity of the solvent can influence the product distribution.[7] Experimenting with different solvents is recommended.
-
Temperature Control: The kinetic and thermodynamic products may be favored at different temperatures. Lower temperatures often favor the kinetic product.
Q5: Are there any "green" or more environmentally friendly methods for indanone synthesis?
Yes, several approaches aim to make the synthesis of indanones more environmentally benign:
-
Direct Cyclization of Carboxylic Acids: This avoids the need to prepare acyl chlorides, reducing waste.[12]
-
Non-Conventional Energy Sources: Microwaves and ultrasound have been successfully used to promote the intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved yields.[12][13]
-
Catalytic Systems: Using catalytic amounts of a Lewis or Brønsted acid is preferable to stoichiometric amounts. Some catalysts can also be recovered and reused.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid using Triflic Acid
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE), to the flask (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indanone.
Protocol 2: Synthesis of an Indanone from a 3-Arylpropionyl Chloride using Aluminum Chloride
-
Acyl Chloride Formation (if not pre-formed): To a solution of the 3-arylpropionic acid in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride at 0°C. Allow the reaction to proceed until the acid is fully converted to the acyl chloride. Remove the excess reagent and solvent under reduced pressure.
-
Friedel-Crafts Reaction: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C.
-
Catalyst Addition: Add aluminum chloride (AlCl₃, typically 1.1-1.5 eq) portion-wise, keeping the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow steps 6-10 from Protocol 1.
Signaling Pathways and Workflows
General Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Logical Relationship of Key Reaction Parameters
Caption: Interplay of parameters in Friedel-Crafts reactions.
References
- 1. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 5. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. preprints.org [preprints.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2,2-dimethyl-2,3-dihydro-1H-inden-1-one stability and storage conditions
This technical support center provides essential information on the stability and storage of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of this compound. Below is a summary of the recommended conditions and a discussion of factors that may affect its stability.
Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | Store at room temperature. | |
| Container | Keep in a tightly closed container. | |
| Atmosphere | Store under a dry and well-ventilated place. | |
| Light | Store protected from light. | General chemical safety practice |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent Experimental Results
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Question: My reaction yields are inconsistent when using this compound from different batches or after a period of storage. What could be the cause?
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Answer: Inconsistent results can arise from the degradation of the compound. While generally stable at room temperature, prolonged storage or exposure to adverse conditions can lead to the formation of impurities. It is recommended to assess the purity of the compound before use, especially if it has been stored for an extended period. Standard analytical techniques such as NMR, IR, or chromatography can be used for this purpose.[1]
Issue 2: Unexpected Side Reactions
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Question: I am observing unexpected side products in my reaction. Could this compound be reacting with my reagents or solvents?
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Answer: Yes, this compound, being a ketone, can undergo various reactions. It can be oxidized to form more complex derivatives or reduced to its corresponding alcohol.[1] It can also participate in electrophilic substitution reactions.[1] It is crucial to consider the compatibility of this compound with other reagents in your reaction mixture. Strong oxidizing agents and reducing agents should be used with caution.
Issue 3: Difficulty in Dissolving the Compound
-
Question: I am having trouble dissolving this compound in my chosen solvent. What are the recommended solvents?
-
Answer: While specific solubility data is not extensively documented in the provided search results, general principles of solubility for similar ketone structures suggest that it would be more soluble in organic solvents compared to water. For synthesis, solvents like tetrahydrofuran (THF) and ethanol have been used.[1] It is advisable to perform small-scale solubility tests to find the most suitable solvent for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: While specific degradation pathways are not detailed in the provided search results, ketones, in general, can be susceptible to oxidation and reactions at the alpha-carbon. The presence of the dimethyl groups at the C2 position enhances the compound's rigidity and may influence its reactivity.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully elucidate its degradation pathways.
Q2: How does exposure to light and air affect the stability of this compound?
Q3: What are the known incompatibilities of this compound?
A3: The compound is expected to be incompatible with strong oxidizing agents and strong reducing agents due to the presence of the ketone functional group.[1] Reactions with strong acids or bases might also be possible, potentially catalyzing aldol-type reactions or other rearrangements, although specific data is limited.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Therefore, it is essential to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be found in patent literature, such as WO2018196677A1.[1] A common method involves the demethylation of 5-methoxy-2,3-dihydro-1H-inden-1-one followed by a double methylation at the C2 position using methyl iodide in the presence of a strong base like LDA.[1]
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization
Welcome to the technical support center for indanone cyclization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize indanone synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid is giving a low yield. What are the common causes?
Low yields in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids are often attributed to several factors:
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Inadequate Catalyst Activity or Concentration: The choice and amount of catalyst are critical. Stronger acids are often required for direct cyclization of carboxylic acids. For instance, while AlCl₃ might be used, superacids like triflic acid (TfOH) or polyphosphoric acid (PPA) often provide better results.[1][2][3] Insufficient catalyst loading can lead to incomplete conversion and the formation of byproducts.[2]
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Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions require high temperatures (up to 250 °C) to proceed efficiently, especially with less reactive substrates.[4] Conversely, excessively high temperatures can lead to decomposition.
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Substrate Deactivation: If the aromatic ring of your 3-arylpropionic acid contains electron-withdrawing groups, the Friedel-Crafts acylation will be less favorable, leading to lower yields.[5]
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Side Reactions: Intermolecular acylation can compete with the desired intramolecular cyclization, especially at high substrate concentrations.[2] Additionally, side-esterification or trans-esterification can occur, consuming starting material.[2]
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Solvent Choice: The solvent can significantly impact the reaction. Non-coordinating, high-boiling point solvents like chlorobenzene or o-dichlorobenzene are often used.[2] In some cases, using the acid itself as the solvent (e.g., neat TfOH) can be effective.
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my indanone synthesis?
The formation of regioisomers is a common issue, particularly with substituted aromatic precursors. Here's how you can address this:
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Controlling PPA Composition: When using polyphosphoric acid (PPA), its P₂O₅ content can influence regioselectivity. PPA with a lower P₂O₅ content may favor the formation of one regioisomer, while a higher P₂O₅ content can favor another.[3]
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Solvent Optimization: The choice of solvent can influence the selectivity of the cyclization. For example, in some Friedel-Crafts acylations, nitromethane has been shown to provide better regioselectivity compared to other solvents like acetonitrile, toluene, or chlorobenzene.[6]
-
Steric Hindrance: The substitution pattern on the aromatic ring can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring will direct the electrophilic substitution to either the ortho or para positions for electron-donating groups, and meta for electron-withdrawing groups.
Q3: My starting material is sensitive to strong acids. Are there milder methods for indanone cyclization?
Yes, several methods have been developed for acid-sensitive substrates:
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Meldrum's Acid Derivatives: Using Meldrum's acid derivatives as acylating agents allows for cyclization under milder conditions, often catalyzed by metal triflates like Sc(OTf)₃.[4][6]
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Conversion to Acid Chlorides: While it adds a step, converting the 3-arylpropionic acid to the corresponding acid chloride allows for the use of a wider range of Lewis acids under less harsh conditions.[4]
-
Niobium Pentachloride (NbCl₅): NbCl₅ has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the Friedel-Crafts cyclization at room temperature.[7]
-
Indium(III) Catalysts: Indium(III) salts like InCl₃ are effective for intramolecular Friedel-Crafts reactions under mild conditions.[5]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low yields in indanone cyclization.
Caption: A step-by-step guide to troubleshooting low yields in indanone cyclization reactions.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of indanone synthesis.
Table 1: Effect of Catalyst and Conditions on the Cyclization of 3-(4-methoxyphenyl)propionic acid [2]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Method | Time (min) | Yield (%) |
| 1 | TfOH (3) | CH₂Cl₂ | Room Temp | Conventional | 1440 | 61 |
| 2 | TfOH (3) | CH₂Cl₂ | 80 | Microwave | 60 | 100 |
| 3 | TfOH (2) | CH₂Cl₂ | 80 | Microwave | 60 | Lower (byproducts) |
| 4 | TfOH (1) | CH₂Cl₂ | 80 | Microwave | 60 | Lower (byproducts) |
| 5 | TfOH (3) | CH₂Cl₂ | 110 | Microwave | 30 | 100 |
| 6 | TfOH (10) | CH₂Cl₂ | 40 | Ultrasound | 120 | 100 |
| 7 | Tb(OTf)₃ (10 mol%) | Toluene | 150 | Q-Tube | 60 | 85 |
Table 2: Influence of PPA Composition on Regioselectivity [3]
| Entry | Arene | Unsaturated Acid | Condition | Product Ratio (I/II) | Total Yield (%) |
| 1 | Anisole | Crotonic acid | A (76% P₂O₅) | 1:1.5 | 65 |
| 2 | Anisole | Crotonic acid | B (83% P₂O₅) | 1:19 | 80 |
| 3 | 1,2-Dimethoxybenzene | Crotonic acid | A (76% P₂O₅) | 1:0 | 72 |
| 4 | 1,2-Dimethoxybenzene | Crotonic acid | B (83% P₂O₅) | 1:1 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Indanone Synthesis with Triflic Acid [2]
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To a solution of the 3-arylpropionic acid (1 mmol) in CH₂Cl₂ (2 mL) in a microwave-safe vessel, add triflic acid (3 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 60 minutes).
-
After cooling, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Indanone Synthesis using Niobium Pentachloride (NbCl₅) [7]
-
In a flame-dried flask under an inert atmosphere, dissolve the 3-arylpropanoic acid (1 mmol) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Add NbCl₅ (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the residue by chromatography.
Reaction Pathway Diagram
The following diagram illustrates the general mechanism for the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.
References
- 1. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Indanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of indanones?
A1: Several catalytic systems are widely employed for the asymmetric synthesis of indanones, each with its own advantages. The most common include:
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Rhodium-catalyzed reactions: Often used for intramolecular hydroacylation and conjugate additions. Chiral phosphine ligands, such as BINAP, are frequently used to induce asymmetry.[1]
-
Palladium-catalyzed reactions: These are versatile for various transformations, including asymmetric alkylations and Heck reactions. The choice of chiral ligand, such as SEGPHOS, is crucial for achieving high enantioselectivity.[2]
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Organocatalysis: Chiral amines (e.g., proline and its derivatives) and thioureas are commonly used to catalyze Michael additions and aldol reactions, providing a metal-free alternative for indanone synthesis.
Q2: How do I choose the best catalyst for my specific indanone synthesis?
A2: The optimal catalyst choice depends on several factors, including the specific reaction type, the substrate's electronic and steric properties, and the desired stereochemical outcome. A logical approach to catalyst selection is outlined in the workflow diagram below. Generally, rhodium and palladium catalysts offer high turnovers and enantioselectivities for a broad range of substrates. Organocatalysts are an excellent choice for metal-sensitive substrates or when metal contamination is a concern.
Q3: What are the key parameters to control for achieving high enantioselectivity?
A3: High enantioselectivity is influenced by a combination of factors:
-
Chiral Ligand: The structure of the chiral ligand is paramount. Fine-tuning the ligand's steric and electronic properties can dramatically impact the enantiomeric excess (ee).
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and the transition state's stability.
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, additives can act as co-catalysts or influence the reaction pathway, thereby improving selectivity.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Ligand | Screen a variety of chiral ligands with different steric and electronic properties. For palladium-catalyzed reactions, consider biphosphine ligands like SEGPHOS.[2] |
| Incorrect Solvent | Test a range of solvents with varying polarities. For instance, in some palladium-catalyzed polyene cyclizations, ethanol has been shown to be superior to toluene. |
| Reaction Temperature Too High | Lower the reaction temperature. While this may decrease the reaction rate, it often significantly improves enantioselectivity. |
| Racemization of Product | The product may be racemizing under the reaction conditions. Analyze the ee at different reaction times to check for this possibility. If racemization occurs, consider a milder workup or a different catalyst system. |
| Impure Starting Materials or Catalyst | Ensure the purity of your substrate, catalyst, and ligand. Impurities can sometimes interfere with the catalytic cycle. |
Problem 2: Low Reaction Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. Consider increasing the catalyst loading or using a more robust catalyst. In some rhodium-catalyzed hydroacylations, undesired decarbonylation can deactivate the catalyst. |
| Side Reactions | Unwanted side reactions can consume the starting material. For example, in the rhodium-catalyzed hydroacylation of 2-vinyl benzaldehyde, dimerization of the starting material can be a competitive pathway. Substitution at the alpha-position of the vinyl group can block this side reaction.[1] |
| Incomplete Conversion | The reaction may not have reached completion. Increase the reaction time or temperature (while monitoring the effect on ee). |
| Poor Substrate Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If not, screen for a more suitable solvent. |
Problem 3: Poor Diastereoselectivity (dr)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to the more stable diastereomer, which may not be the desired one. Try running the reaction at a lower temperature to favor kinetic control. |
| Chiral Ligand Influence | The diastereoselectivity can be highly dependent on the chiral ligand. Screening different ligands is recommended. |
| Substrate Control | The inherent stereochemistry of the substrate may favor the formation of a particular diastereomer. Modifying the substrate structure, if possible, can alter the outcome. |
| Solvent Effects | The solvent can influence the transition state geometry. Experiment with different solvents to see if the diastereomeric ratio can be improved. |
Catalyst Performance Data
Table 1: Comparison of Catalytic Systems for Asymmetric Indanone Synthesis
| Catalyst System | Ligand/Catalyst | Reaction Type | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R)-MonoPhos | Intramolecular 1,4-Addition | High | up to 95 | [3] |
| Pd₂(dba)₃ | (S)-SEGPHOS | Allenylic Alkylation | up to 99 | up to 98 | [2] |
| RhCl(PPh₃)₃ | (R,R)-DIOP | Intramolecular Hydroacylation | >90 | >95 | [1] |
| L-Proline | - | Intramolecular Hydroacylation | Good to Excellent | N/A | [4] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation
This protocol is adapted from the synthesis of chiral 3-substituted indanones.[1]
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Catalyst Pre-formation: In a nitrogen-filled glovebox, to a solution of [Rh(cod)₂]BF₄ (5 mol%) in dry, degassed solvent (e.g., acetone or THF), add the chiral phosphine ligand (e.g., (R,R)-DIOP, 5.5 mol%). Stir the mixture at room temperature for 30 minutes.
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Reaction Setup: In a separate flask, dissolve the 2-vinylbenzaldehyde substrate (1.0 equiv) in the same solvent.
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Reaction Execution: Add the pre-formed catalyst solution to the substrate solution via cannula.
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Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC-MS.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indanone.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Palladium-Catalyzed Asymmetric Allenylic Alkylation
This protocol is based on the stereoselective construction of 1,3-stereocenters.[2]
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Catalyst Pre-formation: In a nitrogen-filled glovebox, mix Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 5.5 mol%) in an appropriate solvent (e.g., THF).
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Reaction Setup: To a reaction vessel, add the indanone-derived β-ketoester (1.0 equiv), the allenylic carbonate (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
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Reaction Execution: Add the catalyst solution to the reaction vessel.
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Monitoring and Incubation: Stir the reaction at room temperature and monitor its progress.
-
Workup: After completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Analysis: Characterize the product and determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Catalyst selection workflow for asymmetric indanone synthesis.
References
- 1. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Rh-catalyzed intramolecular olefin hydroacylation: enantioselective synthesis of seven- and eight-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Indanone Synthesis
Welcome to the technical support center for palladium-catalyzed indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to byproduct formation in these critical reactions.
General Troubleshooting and FAQs
Q1: My palladium-catalyzed indanone synthesis is giving low yields and multiple byproducts. Where should I start troubleshooting?
A1: Low yields and byproduct formation in palladium-catalyzed reactions often stem from a few key areas. Start by considering the following:
-
Catalyst System: Ensure the palladium precursor and ligand are appropriate for your specific transformation (e.g., Heck, carbonylative cyclization, α-arylation). The choice of ligand is crucial and can significantly impact selectivity and activity.
-
Reaction Conditions: Temperature, solvent, and base are critical parameters. Optimization of these is often necessary for each specific substrate.
-
Substrate Quality: Impurities in your starting materials can poison the catalyst or lead to side reactions. Ensure your substrates are pure.
-
Inert Atmosphere: Many palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide 1: Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for constructing the indanone core. However, a common side reaction is the reduction of the aryl halide starting material.
FAQ 1: I am observing a significant amount of the reduced starting material (dehalogenated product) instead of my desired indanone in my intramolecular Heck reaction. What causes this and how can I prevent it?
A1: The formation of a reduced byproduct from your aryl iodide starting material, such as 3-arylpropanenitrile instead of the cyclized indanone, is a known issue.[1] This side reaction is often attributed to the premature quenching of an intermediate in the catalytic cycle.
Troubleshooting Strategies:
-
Choice of Palladium Precursor and Ligand: The catalyst system plays a critical role. While not always providing a complete solution, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands can influence the relative rates of the desired cyclization versus the undesired reduction.
-
Solvent Selection: The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic species. Trying solvents like DMF or DMSO, which were found to be less effective for the desired reaction in some cases, might inadvertently favor the reduction pathway.[2] Ethylene glycol has been shown to be effective in promoting the desired Heck-aldol cascade.[2]
-
Additive Effects: The addition of certain salts can influence the catalytic cycle. While not explicitly for preventing reduction, additives are known to affect the course of Heck reactions.
Experimental Protocol: One-Pot Heck-Aldol Annulation for Indanone Synthesis
This protocol has been shown to be effective for the synthesis of multisubstituted 1-indanones with good to excellent yields.[2]
-
Reactants: 2-bromobenzaldehyde (1.0 mmol), vinyl ether derivative (1.2 mmol), Et₃N (1.5 mmol).
-
Catalyst System: Pd(OAc)₂ (1 mol %), dppp (1.5 mol %).
-
Solvent: Ethylene glycol (4 mL).
-
Procedure:
-
To a sealed tube, add 2-bromobenzaldehyde, the vinyl ether derivative, Et₃N, Pd(OAc)₂, and dppp.
-
Add ethylene glycol and seal the tube.
-
Heat the reaction mixture at 115 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Add 3 M HCl and stir for 1 hour for hydrolysis to the indanone.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
-
Table 1: Effect of Reaction Conditions on Indanone Yield via Heck-Aldol Cascade [2]
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield of Indanone (%) |
| 1 | Pd(OAc)₂ | dppp | Ethylene Glycol | 115 | 92 |
| 2 | Pd(OAc)₂ | dppp | DMF | 115 | <5 |
| 3 | Pd(OAc)₂ | dppp | DMSO | 115 | <5 |
Yields are for the formation of 3-hydroxy-1-indanone from 2-bromobenzaldehyde and 2-hydroxy-ethyl vinyl ether after acidic workup.
Diagram 1: Troubleshooting Logic for Reduced Byproduct in Heck Reaction
Caption: Troubleshooting workflow for minimizing reduced byproduct.
Troubleshooting Guide 2: Carbonylative Cyclization
Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides is an efficient route to indanones. A potential pitfall is the premature reaction of intermediates before the desired cyclization.
FAQ 2: In my carbonylative cyclization, I am observing byproducts that appear to be from premature esterification or other side reactions of the acylpalladium intermediate. How can I favor the desired cyclization?
A2: The formation of byproducts from the trapping of the acylpalladium intermediate before intramolecular cyclization can be a significant issue. This is particularly problematic with highly nucleophilic trapping agents or when the cyclization step is slow.
Troubleshooting Strategies:
-
Solvent Choice: The use of less polar solvents can sometimes disfavor premature trapping of the acylpalladium intermediate by nucleophiles and promote the desired intramolecular reaction.
-
Nucleophile Reactivity: If an external nucleophile is used to trap an intermediate after cyclization, its nucleophilicity is a key parameter. Using less nucleophilic trapping agents can help to ensure that the intramolecular acylpalladation occurs first.
-
Substrate Structure: The presence of certain functional groups, like unprotected hydroxyl groups, can be detrimental to the cyclization process and may lead to side reactions. Protection of such groups is often necessary.
-
Carbon Monoxide Pressure: The concentration of carbon monoxide can influence the equilibrium of the catalytic species. In some cases, high pressures of CO can inhibit the reaction. Using a CO surrogate that releases CO slowly can be beneficial.[3]
Experimental Protocol: Carbonylative Cyclization of Unsaturated Aryl Iodides
This protocol has been successfully used for the synthesis of indanones from unsaturated aryl iodides.[4]
-
Reactants: Unsaturated aryl iodide (1.0 equiv), pyridine (2.0 equiv), n-Bu₄NCl (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol %).
-
Solvent: DMF.
-
Procedure:
-
To a reaction vessel, add the unsaturated aryl iodide, pyridine, n-Bu₄NCl, and Pd(OAc)₂.
-
Add DMF as the solvent.
-
Pressurize the vessel with 1 atm of carbon monoxide.
-
Heat the reaction mixture to 100 °C.
-
After the reaction is complete (monitor by TLC or GC), cool to room temperature.
-
Work up the reaction and purify the product by chromatography.
-
Diagram 2: Key Intermediates in Carbonylative Cyclization
Caption: Pathway to indanone vs. byproduct formation.
Troubleshooting Guide 3: α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a direct method to form a C-C bond between an aromatic ring and the α-position of a ketone. A common issue is the formation of diarylated products.
FAQ 3: My α-arylation reaction is producing a significant amount of the diarylated indanone. How can I improve the selectivity for the monoarylated product?
A3: Diarylation occurs when the monoarylated product re-enolizes and undergoes a second arylation. This is often a problem when using strong bases and an excess of the aryl halide.
Troubleshooting Strategies:
-
Base Selection: The strength and stoichiometry of the base are critical. Using a milder base, such as K₃PO₄, can help to minimize the enolization of the monoarylated product.[5] Stronger bases like NaOtBu or NaHMDS may lead to higher rates of diarylation.
-
Stoichiometry: Carefully controlling the stoichiometry of the ketone and aryl halide is important. Using a slight excess of the ketone can help to favor monoarylation.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can influence the selectivity of the reaction by sterically hindering the approach of the bulkier monoarylated enolate to the palladium center.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic monoarylated product over the thermodynamic diarylated product.
Experimental Protocol: Mono-α-Arylation of a Cyclic Ketone
This general procedure can be adapted for the mono-α-arylation of various ketones.
-
Reactants: Cyclic ketone (1.4 equiv), aryl chloride (1.0 equiv), NaOtBu (2.2 equiv).
-
Catalyst System: [Pd(IHept)(acac)Cl]₂ (500 ppm).
-
Solvent: Toluene.
-
Procedure:
-
Inside a glovebox, charge a vial with NaOtBu, the solid ketone, and the aryl chloride.
-
Add toluene and seal the vial.
-
Prepare a stock solution of the palladium catalyst in toluene.
-
Outside the glovebox, add any liquid ketone or aryl chloride, followed by the catalyst solution.
-
Heat the reaction at 100 °C for 16 hours.
-
Cool, quench, and work up the reaction. Purify by column chromatography.
-
Table 2: Optimization of Base and Solvent for α-Arylation
| Entry | Base | Solvent | Conversion of Aryl Chloride (%) |
| 1 | KOtBu | Toluene | 84 |
| 2 | NaOtBu | Toluene | 99 |
| 3 | NaOtBu | Dioxane | 76 |
| 4 | NaOtBu | DME | 0 |
Data adapted from a study on the α-arylation of acetophenone with 4-chlorotoluene, demonstrating the importance of the base-solvent system.
Diagram 3: Competing Pathways in α-Arylation
Caption: Mono- vs. diarylation pathways.
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always consult the primary literature and exercise their own judgment when planning and executing experiments. All reactions should be carried out by trained individuals in a suitable laboratory environment with appropriate safety precautions.
References
- 1. Palladium(0)-catalyzed Heck reaction/C-H activation/amination sequence with diaziridinone: a facile approach to indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Technical Support Center: Optimizing Derivatization of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The content is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization strategies for this sterically hindered ketone include:
-
Wittig Reaction: To introduce a carbon-carbon double bond in place of the carbonyl group.
-
Aldol Condensation (Claisen-Schmidt type): To form α,β-unsaturated ketone derivatives by reacting with an aldehyde.
-
Reductive Amination: To convert the carbonyl group into a primary, secondary, or tertiary amine.
-
Grignard Reaction: To add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol.
Q2: Why is derivatization of this compound challenging?
A2: The primary challenge arises from the steric hindrance caused by the two methyl groups at the α-position to the carbonyl group. This steric bulk can impede the approach of nucleophiles, leading to slower reaction rates, lower yields, or the need for more forcing reaction conditions compared to less hindered ketones.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A spot of the reaction mixture is compared to spots of the starting material and, if available, the expected product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Wittig Reaction: Low Yield of Alkene Product
Problem: The Wittig reaction with this compound is resulting in a low yield of the desired alkene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Use a less sterically hindered and more reactive (unstabilized) ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). | Increased reactivity and higher conversion to the alkene. |
| Insufficiently Strong Base | Ensure a sufficiently strong base (e.g., n-butyllithium, sodium hydride) is used to fully deprotonate the phosphonium salt and generate the ylide. | Complete formation of the ylide, leading to a higher concentration of the active nucleophile. |
| Ylide Decomposition | Generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the ketone slowly to the freshly prepared ylide. | Minimized ylide decomposition and increased opportunity for reaction with the ketone. |
| Reversible Reaction | Use of lithium salts can sometimes lead to side reactions. Consider using a lithium-free base if issues persist. | Reduced side reactions and potentially improved yield of the desired alkene. |
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it slowly to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Low Wittig Reaction Yield
Technical Support Center: Recrystallization of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recrystallization of this compound.
Problem: The compound "oils out" instead of crystallizing.
This is a common issue for compounds with low melting points, such as this compound (m.p. 38-42 °C). "Oiling out" occurs when the saturated solution's temperature is above the melting point of the compound.
-
Solution 1: Add more solvent. The solution may be too concentrated, leading to saturation at a temperature above the compound's melting point. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[1][2]
-
Solution 2: Lower the crystallization temperature. Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the liquid.[2]
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Solution 3: Use a different solvent or a mixed solvent system. A solvent with a lower boiling point might be suitable. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at a lower temperature until turbidity is observed.
Problem: No crystals form upon cooling.
This can happen for several reasons, including the use of too much solvent or the formation of a supersaturated solution.
-
Solution 1: Reduce the solvent volume. If an excessive amount of solvent was used, the solution might not be saturated at lower temperatures. Gently heat the solution to evaporate some of the solvent and then attempt to crystallize again.[1][2]
-
Solution 2: Induce crystallization.
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
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Seeding: If available, add a tiny crystal of pure this compound to the cooled solution to act as a seed for crystal formation.[2]
-
-
Solution 3: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of the compound. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
Problem: Poor or low yield of crystals.
A low recovery of the purified compound can be due to several factors.
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Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]
-
Solution 2: Ensure complete precipitation. Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Solution 3: Avoid premature crystallization during hot filtration. If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good solvent for the recrystallization of this compound?
A patent for the synthesis of this compound specifies that it can be purified via recrystallization from ethanol to achieve a purity of over 98%. Generally, for indanone derivatives, solvents like ethanol, methanol, and mixtures of ethers and alkanes can be effective. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: How can I remove colored impurities during recrystallization?
If your solution of this compound is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product, leading to a lower yield.
Q3: My purified crystals have a wide melting point range. What does this indicate?
A wide melting point range typically indicates that the sample is still impure. The impurities depress and broaden the melting point range. Further recrystallization may be necessary to improve the purity.
Q4: Is it possible to recover the product that remains in the mother liquor?
Yes, it is possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the compound and then cooling the solution again. However, this second crop may be less pure than the first.
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following table provides an estimated qualitative solubility profile in common laboratory solvents. This information is based on the general solubility of similar ketone and indanone compounds.
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility (at 25°C) | Estimated Solubility (at boiling point) |
| Water | High | 100 | Insoluble | Very Slightly Soluble |
| Ethanol | High | 78 | Sparingly Soluble | Soluble |
| Methanol | High | 65 | Sparingly Soluble | Soluble |
| Acetone | Medium | 56 | Soluble | Very Soluble |
| Ethyl Acetate | Medium | 77 | Soluble | Very Soluble |
| Dichloromethane | Medium | 40 | Very Soluble | Very Soluble |
| Toluene | Low | 111 | Soluble | Very Soluble |
| Hexane | Low | 69 | Slightly Soluble | Soluble |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Add a boiling chip to the flask.
-
In a separate beaker, heat approximately 20-30 mL of ethanol to its boiling point on a hot plate.
-
Carefully add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, swirling the flask after each addition.
-
Continue adding hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (e.g., a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration.
-
Place a piece of fluted filter paper in a stemless funnel.
-
Preheat the funnel and the receiving flask by pouring some hot ethanol through the filter paper.
-
Quickly pour the hot solution of the compound through the fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
-
Analysis:
-
Determine the mass of the dry, purified crystals and calculate the percent recovery.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value (38-42 °C) indicates high purity.
-
Mandatory Visualization
References
Preventing dimerization of indanone starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted dimerization of indanone starting materials during their experiments.
Troubleshooting Guides
Issue: Significant Dimer Byproduct Formation in a Base-Catalyzed Reaction
When conducting a base-catalyzed reaction with an indanone, the formation of a dimer is a common side reaction, proceeding through a self-aldol condensation mechanism. Here’s how to troubleshoot this issue:
1. Temperature Control
-
Problem: The reaction is run at room temperature or elevated temperatures, which can favor the thermodynamically stable dimer. Aldol condensations are often reversible, and higher temperatures can drive the equilibrium towards the dehydrated condensation product.[1]
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). This favors the kinetically controlled product, which is often the desired product of a crossed-aldol reaction rather than the self-condensation dimer.[2] Lower temperatures decrease the rate of the dimerization reaction.
2. Choice of Base
-
Problem: Using a strong, non-bulky base (e.g., sodium hydroxide, sodium ethoxide) in stoichiometric amounts can rapidly generate a high concentration of the indanone enolate, leading to self-condensation.
-
Solutions:
-
Use a milder base: If the reaction permits, switch to a weaker base such as triethylamine (TEA) or potassium carbonate.
-
Use a bulky base: Sterically hindered bases like lithium diisopropylamide (LDA) or potassium tert-butoxide can selectively deprotonate less hindered positions and may reduce the rate of bimolecular reactions like dimerization due to steric hindrance.[3][4][5][6]
-
Use a catalytic amount of base: In some cases, a catalytic amount of a strong base is sufficient to promote the desired reaction without causing excessive dimerization. This is particularly effective in solvent-free conditions where the reactants are highly concentrated.[7][8]
-
3. Reaction Setup and Order of Addition
-
Problem: Adding the indanone to a solution already containing the base can lead to a high instantaneous concentration of the enolate, promoting self-dimerization before the other reactant is introduced.
-
Solution: Employ a slow addition of the base to a solution of the indanone and the other reactant. This keeps the concentration of the enolate low at any given time, favoring the reaction with the other electrophile. Alternatively, if the other reactant is a more reactive electrophile (e.g., an aldehyde), adding the indanone to a mixture of the aldehyde and the base can also be effective.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of indanone dimerization?
A1: The primary mechanism is a base-catalyzed self-aldol condensation. A base removes an acidic alpha-proton from one indanone molecule to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second indanone molecule. The resulting aldol addition product can then dehydrate to form a more conjugated, stable dimer.
Q2: Under what conditions is dimerization most likely to occur?
A2: Dimerization is most prevalent under basic conditions, especially with strong bases like sodium hydroxide or alkoxides, and at elevated temperatures. Reactions with prolonged reaction times in the presence of a base can also lead to increased dimer formation.
Q3: How can I completely avoid dimerization?
A3: While complete avoidance can be challenging in base-catalyzed systems, you can significantly minimize it. The most effective methods are:
-
Running the reaction under acidic or neutral conditions: If your desired transformation allows, this is the best way to prevent base-catalyzed dimerization. Many reactions, such as Friedel-Crafts acylations, proceed under acidic conditions where indanones are stable.[9]
-
Using a protecting group: The ketone functionality of the indanone can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. Acetals are stable under basic and nucleophilic conditions. The protecting group can be removed later using acidic hydrolysis.[10]
Q4: I am performing a crossed-aldol reaction between 1-indanone and a non-enolizable aldehyde. How can I favor the desired product over the indanone dimer?
A4: This is a common and effective strategy. Since the aldehyde has no alpha-protons, it cannot form an enolate and thus cannot self-condense. The indanone enolate will preferentially attack the more electrophilic aldehyde. To further suppress indanone self-dimerization, use the troubleshooting steps above: run the reaction at a low temperature and consider the slow addition of a catalytic amount of base.[7]
Q5: Are there any analytical techniques to easily quantify the amount of dimer in my product mixture?
A5: Yes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying the desired product and the dimer byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used; by integrating the signals specific to the product and the dimer, you can determine their relative ratios.
Quantitative Data on Dimerization Prevention
The following table summarizes data from various sources on the yield of the desired product versus the dimer byproduct under different reaction conditions.
| Reaction Type | Indanone Substrate | Reaction Conditions | Desired Product Yield | Dimer Yield/Observation | Reference(s) |
| Crossed-Aldol Condensation | 1-Indanone | 3,4-dimethoxybenzaldehyde, cat. NaOH, solvent-free, room temp. | ~90% | Not reported as a significant byproduct | [7] |
| Cyclization of 3-arylpropionic acids | (Precursor) | Tb(OTf)₃, 250 °C | Up to 74% | Trace amounts of auto-condensation products observed | [9] |
| Cyclization of 3-(2-bromophenyl)propionic acid | (Precursor) | n-BuLi, -100 °C | 76% | Dimerization not favored under these conditions | [9] |
| Palladium-catalyzed α-arylation | 2-aryl-1-indanone | Pd catalyst, NaOtBu (1.5 eq), Toluene | Low | α-hydroxy-1-indanone (side product from excess base) 80% | [2] |
| Palladium-catalyzed α-arylation | 2-aryl-1-indanone | Optimized: Reduced base, lower temp., THF solvent | High | Side products curtailed | [2] |
Experimental Protocols
Protocol 1: Acetal Protection of 1-Indanone
This protocol describes the formation of a cyclic acetal, which protects the ketone functionality of 1-indanone from base-catalyzed dimerization and other nucleophilic attacks.
Materials:
-
1-Indanone
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1-indanone, toluene, and ethylene glycol.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the mixture to reflux and allow the water to be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected indanone, which can be used in subsequent base-catalyzed reactions without dimerization.
Protocol 2: Minimized Dimerization in a Crossed-Aldol Condensation
This protocol details a solvent-free, base-catalyzed crossed-aldol condensation between 1-indanone and 3,4-dimethoxybenzaldehyde, which minimizes the self-condensation of 1-indanone.[7]
Materials:
-
1-Indanone (0.20 g)
-
3,4-dimethoxybenzaldehyde (0.25 g)
-
Sodium hydroxide (NaOH), finely ground (0.05 g)
-
10% Hydrochloric acid (HCl) solution
-
90:10 Ethanol/water mixture for recrystallization
Procedure:
-
In a test tube or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde.
-
Using a spatula, grind the two solids together. The mixture will become an oil due to melting point depression.
-
Add the finely ground NaOH to the oil and continue to scrape and mix until the mixture solidifies (typically a yellowish-brown solid).
-
Allow the solid mixture to stand for 15 minutes at room temperature.
-
Add approximately 2 mL of 10% HCl solution to the solid and break up any chunks to ensure the neutralization of the NaOH catalyst. Check the pH to ensure it is acidic.
-
Isolate the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot 90:10 ethanol/water to obtain the purified 2-(3,4-dimethoxybenzylidene)-1-indanone. The self-condensation dimer of indanone is not a significant byproduct under these conditions.
Visualizations
Caption: Base-catalyzed self-aldol condensation pathway of indanone leading to dimerization.
Caption: Troubleshooting workflow for preventing indanone dimerization.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Column Chromatography Purification of Indanones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of indanones.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of indanones in a question-and-answer format.
Question: My indanone product is not eluting from the column, even with a high polarity eluent.
Answer:
There are several potential reasons why your indanone may not be eluting:
-
Compound Decomposition: Indanones can be susceptible to degradation on acidic silica gel. To test for this, you can perform a two-dimensional thin-layer chromatography (2D TLC) analysis. Spot your crude mixture on a TLC plate, run it in your chosen eluent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.[1]
-
Incorrect Solvent System: Double-check the polarity of your eluent system and ensure the solvent bottles were not inadvertently switched.[1] It's possible the chosen system is not polar enough. For very polar indanones, consider aggressive solvent systems, such as those containing a small percentage of methanol in dichloromethane.
-
Compound Precipitation: The compound or an impurity may have crystallized on the column, blocking the solvent flow.[1] This is more likely with highly concentrated samples. If this occurs, the prognosis for the column is poor. You may need to extrude the silica from the column and perform a crude filtration to recover your material.
Question: My indanone is eluting with impurities, despite a good separation on TLC.
Answer:
This can be a frustrating issue with several possible causes:
-
Overloading the Column: The amount of crude material loaded onto the column may be too high for the column dimensions, leading to broad bands that overlap. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.
-
Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation.[2] Ensure the silica gel is packed uniformly without any air bubbles.
-
Compound Tailing: Some indanones may exhibit tailing on silica gel, leading to broad bands that co-elute with impurities. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can sometimes resolve this issue. First, test this on a TLC plate to see if it improves the spot shape.
-
Misleading TLC: In some cases, what appears as two separate spots on a TLC plate may be a compound and its degradation product, with the degradation occurring on the silica gel itself during elution.[1] This will result in all fractions containing a mixture. A 2D TLC, as mentioned previously, can help diagnose this problem.
Question: The elution of my indanone is very slow, or the column is clogged.
Answer:
Slow or stopped flow is typically due to a blockage in the column.[1]
-
Fine Particles: The crude sample may contain very fine insoluble particles that are clogging the top frit or the surface of the silica. Pre-filtering your sample before loading can prevent this.
-
Precipitation: As mentioned, your indanone or an impurity may have precipitated on the column.
-
Poorly Packed Column: If the silica gel particles are too fine or not uniformly packed, it can lead to high backpressure and slow flow.
-
Swelling of Stationary Phase: In some cases, a change in solvent polarity during a gradient elution can cause the silica gel to swell, restricting flow.
To address a clog, you can try carefully stirring the very top layer of the sand/silica with a long pipette or, as a last resort, applying gentle backpressure to dislodge the blockage.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for indanone purification?
A1: A common and effective starting point for the purification of many indanones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The ratio can be optimized using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired indanone. Other solvent systems that have been successfully used include hexane/methylene chloride.[1]
Q2: How do I choose the right stationary phase for my indanone purification?
A2: For most indanones, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[4] Silica gel is slightly acidic, which is suitable for many organic compounds.[5] If your indanone is found to be unstable on silica, you could consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]
Q3: What is the best way to load my indanone sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude indanone mixture in a minimal amount of the initial eluent solvent and carefully pipette it onto the top of the column. This method is quick and suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your indanone is not very soluble in the starting eluent, or if you have a large amount of material, dry loading is recommended. Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: Can I use a gradient elution for my indanone purification?
A4: Yes, a gradient elution can be very effective, especially if your reaction mixture contains compounds with a wide range of polarities. You would start with a low polarity eluent to first elute the non-polar impurities, and then gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your indanone and any more polar impurities.
Q5: My indanone is a solid. How should I handle sample loading?
A5: If your solid indanone is soluble in the eluent, you can use the wet loading method. However, dry loading is often preferred for solids to ensure a more even application onto the column, which can lead to better separation.
Data Summary
The following tables summarize quantitative data from various indanone purification protocols.
Table 1: Eluent Systems for Indanone Purification
| Indanone Derivative | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| 5,7-Diisopropyl-2-methylindan-1-one | Silica gel 60 | Hexane/Ethyl Acetate | 20:1 changing to 10:1 | [1] |
| 2-Methylindan-1-one | Silica gel 60 | Hexane/Methylene Chloride | 1:1 | [1] |
| Substituted Indanones | Silica gel or Alumina | Petroleum Ether/Ethyl Acetate | 100:1 to 5:1 | [3] |
| 5,6-Dimethoxy-2-methyl-1-indanone | Silica gel | n-Hexane/Ethyl Acetate | 3:1 | [4] |
Table 2: Example Yields from Purified Indanones
| Indanone Derivative | Purification Method | Yield | Reference |
| 5,7-Diisopropyl-2-methylindan-1-one | Column Chromatography | 63% | [1] |
| 4,6-Diisopropyl-2-methylindan-1-one | Column Chromatography | 28% | [1] |
| 2-Methylindan-1-one | Column Chromatography | 84% | [1] |
| 5-chloro-1-indanone | Not specified | 75.6-79.5% | [6] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of an Indanone Derivative
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with your crude indanone mixture in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your desired indanone an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude indanone product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure indanone product.
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified indanone.
-
Visualizations
Caption: Experimental workflow for indanone purification.
Caption: Troubleshooting decision tree for indanone chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Characterization of unexpected products in indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products during indanone synthesis.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Q1: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the intramolecular Friedel-Crafts acylation?
A1: The regioselectivity of intramolecular Friedel-Crafts acylation, particularly when using polyphosphoric acid (PPA), is highly dependent on the reaction conditions. The concentration of P₂O₅ in the PPA mixture can significantly influence the final product distribution.
-
Low P₂O₅ Content in PPA: Favors the formation of the indanone isomer where the electron-donating group is meta to the carbonyl group.
-
High P₂O₅ Content in PPA: Promotes the formation of the indanone isomer with the electron-donating group ortho or para to the carbonyl functionality.[1]
It has been observed that the regioselectivity can be switched by using PPA with either a high or low P₂O₅ content.[1][2] For example, in the cyclization of 3-(m-methoxyphenyl)propionic acid, using PPA with a lower P₂O₅ content favors the formation of 6-methoxy-1-indanone, while a higher P₂O₅ content leads to 5-methoxy-1-indanone.
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for addressing regioisomer formation in indanone synthesis.
Issue 2: Formation of Intermolecular Reaction Products
Q2: I am observing high molecular weight byproducts in my reaction mixture. What could be the cause?
A2: The formation of high molecular weight byproducts often suggests that intermolecular Friedel-Crafts reactions are occurring alongside the desired intramolecular cyclization. This is more likely to happen at higher concentrations of the starting material.
To minimize intermolecular side reactions, consider the following:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway.
-
Slow Addition: Adding the substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, further promoting intramolecular cyclization.
Issue 3: Incomplete Cyclization and Starting Material Recovery
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do to improve the yield?
A3: Incomplete cyclization can be due to several factors, including insufficient catalyst activity, deactivation of the catalyst, or inappropriate reaction temperature.
-
Catalyst Choice: While PPA is common, other Lewis acids like AlCl₃, SnCl₄, or superacids like triflic acid (TfOH) can be more effective for certain substrates.[3] Niobium pentachloride (NbCl₅) has also been reported as an efficient catalyst for this transformation.[4]
-
Catalyst Loading: Ensure that a sufficient stoichiometric amount of the Lewis acid is used, as it can be consumed by complexation with the carbonyl group of the starting material and product.
-
Reaction Temperature and Time: Some cyclizations may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are some of the most common unexpected side products in indanone synthesis?
A1: Besides regioisomers and intermolecular reaction products, other common unexpected products include:
-
Indenones: Formed through oxidation of the indanone product or elimination from a reaction intermediate.
-
Chalcones: Can be formed as side-products, particularly in Nazarov cyclizations.[5]
-
O-acylated byproducts: In syntheses involving trifluoroacetic anhydride or related reagents, O-trifluoroacetylated byproducts can form.[6]
-
Indanone Ketals: These can be formed as stable intermediates or byproducts, especially when ethylene glycol is used as a solvent or additive.[7]
Q2: How can I characterize the unexpected products in my reaction mixture?
A2: A combination of spectroscopic and chromatographic techniques is essential for the characterization of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC): Provides detailed structural information about the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the byproducts and can provide fragmentation patterns that aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating components of a mixture and obtaining their individual mass spectra.
Q3: Are there any specific reaction conditions that are known to generate more byproducts?
A3: Yes, certain conditions can lead to an increase in byproduct formation:
-
High Temperatures: Can promote side reactions such as decomposition, elimination (leading to indenones), and polymerization.
-
Concentrated Reaction Mixtures: Favor intermolecular reactions over the desired intramolecular cyclization.
-
Excessively Strong Acids or Prolonged Reaction Times: Can lead to degradation of both the starting material and the desired product.
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on the formation of different products under various reaction conditions.
| Starting Material | Catalyst/Reagent | Conditions | Product(s) | Ratio/Yield | Reference |
| 3-(m-Methoxyphenyl)propionic acid | PPA (low P₂O₅) | - | 6-Methoxy-1-indanone | Major Product | [1] |
| 3-(m-Methoxyphenyl)propionic acid | PPA (high P₂O₅) | - | 5-Methoxy-1-indanone | Major Product | [1] |
| 1,3-Indanedione | Selectfluor™ | Acetonitrile | 2-Fluoro-1,3-indanedione | Low Yield | [6] |
| 2-Acetyl-1-tetralone | Ethyl trifluoroacetate | NaH, THF | 2-Trifluoroacetyl-1-tetralone | Good Yield | [6] |
| 2-Bromobenzaldehyde and Ethyl Acrylate | Pd(OAc)₂, PPh₃, Et₃N, Ethylene Glycol | 120 °C, 12 h | 3-Hydroxy-1-indanone | 85% Yield | [7] |
| 2-Bromobenzaldehyde and Ethyl Acrylate | Pd(OAc)₂, PPh₃, Et₃N, Ethylene Glycol (no acid workup) | 120 °C, 12 h | Indanone Ketal | 86% Yield | [7] |
| 3-(4-Methoxyphenyl)propionic acid | TfOH (3 eq.) | Microwave, 150 °C, 10 min | 5-Methoxy-1-indanone | High Yield | [3] |
| 3-(4-Methoxyphenyl)propionic acid | TfOH (1 eq.) | Microwave, 150 °C, 10 min | Mixture with byproducts | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for Characterization of an Unknown Byproduct
-
Isolation: Separate the byproduct from the reaction mixture using an appropriate chromatographic technique (e.g., column chromatography, preparative TLC, or HPLC).
-
Purity Assessment: Determine the purity of the isolated byproduct using analytical TLC, GC, or LC.
-
Spectroscopic Analysis:
-
Obtain a high-resolution mass spectrum to determine the exact molecular weight and elemental formula.
-
Acquire ¹H and ¹³C NMR spectra to identify the carbon-hydrogen framework.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.
-
Run an IR spectrum to identify key functional groups.
-
-
Structure Elucidation: Combine all the spectroscopic data to propose a structure for the byproduct.
-
Confirmation (Optional): If possible, confirm the proposed structure by synthesizing the compound through an independent route and comparing its properties with the isolated byproduct.
Signaling Pathway for Indanone Synthesis and Side Reactions
Caption: Reaction pathway for indanone synthesis and common side reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. research.rug.nl [research.rug.nl]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features [mdpi.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its Analogs
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one against its structurally related analogs, 2,3-dihydro-1H-inden-1-one and 2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of experimental spectra for this compound, a predicted spectrum is utilized for comparison, offering valuable insights into the influence of substitution on chemical shifts and signal multiplicities.
Comparative Analysis of 1H NMR Spectral Data
The following table summarizes the key 1H NMR spectral data for this compound and its selected analogs. The data for the target compound is predicted, while the data for the analogs is based on experimental observations. This comparison highlights the diagnostic shifts influenced by the presence and number of methyl groups at the C2 position.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 (CH2) | 2.95 | s | - |
| H-4, H-5, H-6, H-7 (Ar-H) | 7.20 - 7.70 | m | - | |
| -CH3 | 1.25 | s | - | |
| 2,3-dihydro-1H-inden-1-one (Experimental) | H-2 (CH2) | 2.68 | t | 6.0 |
| H-3 (CH2) | 3.08 | t | 6.0 | |
| H-4, H-5, H-6 (Ar-H) | 7.25 - 7.60 | m | - | |
| H-7 (Ar-H) | 7.78 | d | 7.7 | |
| 2-methyl-2,3-dihydro-1H-inden-1-one (Experimental) | H-2 (CH) | 2.70 | m | - |
| H-3a (CH) | 2.60 | dd | 16.0, 4.0 | |
| H-3b (CH) | 3.25 | dd | 16.0, 8.0 | |
| H-4, H-5, H-6 (Ar-H) | 7.20 - 7.60 | m | - | |
| H-7 (Ar-H) | 7.75 | d | 7.7 | |
| -CH3 | 1.25 | d | 7.0 |
Experimental Protocol for 1H NMR Spectroscopy
The following is a general protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
3. Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a standard 90° pulse angle.
-
Set the acquisition time to at least 2-4 seconds to ensure good digital resolution.
-
Set the relaxation delay to 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for accurate integration.
-
The number of scans can be adjusted based on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are often sufficient.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.
Visualizing Structural Relationships and Analytical Workflow
The following diagrams illustrate the structural differences between the compared compounds and a typical workflow for 1H NMR analysis.
Caption: Structural comparison of indanone derivatives.
Caption: General workflow for 1H NMR analysis.
A Comparative Guide to the 13C NMR Spectroscopy of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Related Indanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and structurally related indanone derivatives. Due to the limited availability of public domain experimental data for this compound, this guide presents a combination of reported literature values for analogous compounds and predicted chemical shifts for the target molecule. These predictions are based on established substituent effects in 13C NMR spectroscopy.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts for 1-indanone and 2-ethyl-1-indanone, alongside predicted values for this compound. The data is presented to highlight the influence of substitution at the C2 position on the chemical shifts of the indanone core.
| Carbon Atom | 1-Indanone (Experimental, δ ppm) | 2-Ethyl-1-indanone (Experimental, δ ppm)[1] | This compound (Predicted, δ ppm) |
| C=O (C1) | ~207 | ~209 | ~210 |
| Quaternary (C2) | - | ~49 | ~45 |
| CH2 (C3) | ~36 | ~32 | ~38 |
| Aromatic CH (C4) | ~124 | ~124 | ~124 |
| Aromatic CH (C5) | ~127 | ~127 | ~127 |
| Aromatic CH (C6) | ~135 | ~135 | ~135 |
| Aromatic CH (C7) | ~126 | ~126 | ~126 |
| Aromatic Quaternary (C3a) | ~153 | ~153 | ~154 |
| Aromatic Quaternary (C7a) | ~138 | ~138 | ~139 |
| CH3 (on C2) | - | ~11 (CH2CH3 ) | ~25 |
| CH2 (on C2) | - | ~25 (CH2 CH3) | - |
Note: Experimental data for 1-indanone and 2-ethyl-1-indanone are sourced from publicly available spectral databases and scientific literature. The chemical shifts for this compound are estimations based on the additive effects of methyl substituents on the indanone skeleton.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a general methodology for the acquisition of 13C NMR spectra, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
-
Set the spectral width to cover the expected range of chemical shifts for the compound (typically 0-220 ppm for organic molecules).
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom.
-
The number of scans (ns) will depend on the concentration of the sample and the desired signal-to-noise ratio. A typical starting point is 1024 scans.
-
A relaxation delay (d1) of 1-2 seconds is commonly used.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific experimental setups).
Structural Comparison and Carbon Numbering
The following diagram illustrates the chemical structures of 1-indanone, 2-ethyl-1-indanone, and this compound, with the carbon atoms numbered for clear reference to the data table.
Caption: Chemical structures and carbon numbering for the comparative analysis.
References
Comparative Analysis of the Infrared Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
This guide provides a comparative analysis of the infrared (IR) spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one against structurally related ketones, namely 1-indanone and camphor. The comparison is based on the characteristic vibrational frequencies of their functional groups. Due to the limited availability of experimental spectra for this compound, its expected absorption bands are predicted based on its molecular structure.
Data Presentation: Comparison of Characteristic IR Absorptions
The following table summarizes the key infrared absorption bands for this compound (predicted), 1-indanone (experimental), and camphor (experimental). These values are crucial for identifying the presence of specific functional groups within each molecule.
| Functional Group | Vibration Mode | This compound (Predicted, cm⁻¹) | 1-Indanone (Experimental, cm⁻¹)[1] | Camphor (Experimental, cm⁻¹)[2][3][4] |
| Carbonyl (C=O) | Stretch | ~1710-1730 | ~1710 | ~1730-1780 |
| Aromatic C-H | Stretch | ~3020-3070 | ~3020-3070 | N/A |
| Aliphatic C-H (sp³) | Stretch | ~2870-2960 | ~2850-2960 | ~2870-2960 |
| Aromatic C=C | Stretch | ~1450-1600 | ~1460, ~1590, ~1610 | N/A |
| Aliphatic CH₂/CH₃ | Bend | ~1370-1465 | ~1460 | ~1375, ~1450 |
| Gem-dimethyl | C-H Bend (split) | ~1370-1385 | N/A | N/A |
Experimental Protocols: Acquiring an IR Spectrum of a Solid Sample
The following protocol outlines a general procedure for obtaining an infrared spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, a common method for solid and liquid samples.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
Solid sample (e.g., this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Application:
-
Place a small amount of the solid sample onto the ATR crystal using a clean spatula.
-
Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is essential for a strong signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. The instrument will pass an infrared beam through the crystal, which will interact with the sample at the point of contact.
-
The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands of the functional groups present in the sample.
-
-
Cleaning:
-
Release the pressure clamp and remove the bulk of the sample.
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove any remaining sample residue.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining an IR spectrum using an ATR-FTIR spectrometer.
Caption: Workflow for ATR-FTIR Spectroscopy.
References
Comparative Crystallographic Analysis of 2,3-Dihydro-1H-inden-1-one Derivatives
A notable absence of crystallographic data for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in publicly accessible databases necessitates a comparative analysis with structurally related indenone derivatives. This guide provides a detailed comparison of the single-crystal X-ray diffraction data for selected alternative compounds, offering insights into the structural effects of substituent modifications on the indenone core.
This analysis is intended for researchers, scientists, and drug development professionals to understand the solid-state properties of this class of compounds, which can inform molecular modeling, drug design, and material science studies.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two selected 2,3-dihydro-1H-inden-1-one derivatives with available crystal structures. These compounds, with their distinct substitutions, provide a basis for understanding the conformational and packing variations within this chemical family.
| Parameter | 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one[1][2] | (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one |
| Chemical Formula | C₂₂H₁₆O | C₁₈H₁₆O₃ |
| Molecular Weight | 296.35 g/mol [1] | 280.31 g/mol |
| Crystal System | Monoclinic[1] | Monoclinic |
| Space Group | P2₁/c[1] | P2₁/n |
| Unit Cell Dimensions | ||
| a | 9.1634 (18) Å[1] | 10.1234 (2) Å |
| b | 17.570 (3) Å[1] | 11.1987 (2) Å |
| c | 10.717 (4) Å[1] | 12.8973 (3) Å |
| α | 90° | 90° |
| β | 117.89 (2)°[1] | 99.873 (1)° |
| γ | 90° | 90° |
| Volume (V) | 1525.0 (7) ų[1] | 1439.42 (5) ų |
| Z | 4[1] | 4 |
| Temperature (T) | 150 K[1] | 100 K |
| Radiation | Mo Kα[1] | Mo Kα |
| R-factor | 0.070[2] | 0.038 |
| Data Collection Method | Rigaku Saturn 724 diffractometer[1] | Bruker APEX-II CCD diffractometer |
Experimental Protocols
The determination of the crystal structures for the compared compounds generally follows a standard single-crystal X-ray diffraction workflow. Below is a detailed, generalized protocol based on the experimental descriptions provided for the derivatives.
1. Crystal Growth:
-
Suitable single crystals of the compound are grown, typically by slow evaporation of a solution in an appropriate solvent (e.g., ethanol). The quality of the crystal is paramount for obtaining high-resolution diffraction data.
2. Crystal Mounting and Data Collection:
-
A single crystal of appropriate size (e.g., 0.50 × 0.20 × 0.20 mm) is selected and mounted on a goniometer head.[1]
-
The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 100 K or 150 K) during data collection, which minimizes thermal vibrations and improves data quality.[1]
-
X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, is used.[1]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption.
-
The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The quality of the final refined structure is assessed using metrics such as the R-factor.
Visualizations
To aid in the understanding of the experimental process and the molecular structures of the compared compounds, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Comparison of 2D structures of indenone derivatives.
References
A Comparative Guide to the Synthesis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds, can be prepared through several synthetic routes. This guide provides an objective comparison of the most common methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthesis Methods
The primary methods for the synthesis of this compound are Intramolecular Friedel-Crafts Acylation and Carbonylation of a Phenylpropanol derivative. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and precursor availability.
| Method | Starting Material(s) | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 3,3-dimethyl-3-phenylpropanoic acid | Polyphosphoric Acid (PPA) | Not specified | Not specified | Not specified | Potentially high yielding, one-step cyclization. | Requires high temperatures, viscous reagent, and purification can be challenging. |
| Intramolecular Friedel-Crafts Acylation | 3,3-dimethyl-3-phenylpropionyl chloride | Aluminum Chloride (AlCl₃) | Not specified | Not specified | Not specified | Milder conditions than PPA, common lab reagent. | Requires preparation of the acid chloride, stoichiometric amounts of Lewis acid. |
| Carbonylation | Isobutyrophenone | 1. NaBH₄ 2. CO, HF | 2 h (reduction) 1.5 h (carbonylation) | ~41% (carbonylation step) | Not specified | Utilizes readily available starting materials. | Involves toxic reagents like carbon monoxide and hydrogen fluoride. |
| Functional Group Interconversion | 5-methoxy-2,3-dihydro-1H-inden-1-one | 1. HBr, AcOH 2. CH₃I, LDA | 4-6 h (demethylation) 12-24 h (methylation) | 85% (demethylation) 70% (methylation) | >98% | High purity achievable. | Multi-step process from a more complex starting material. |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation with Polyphosphoric Acid (PPA)
This method involves the direct cyclization of 3,3-dimethyl-3-phenylpropanoic acid (also known as α,α-dimethyldihydrocinnamic acid) using a strong acid catalyst.
Experimental Protocol:
-
To a flask equipped with a mechanical stirrer, add 3,3-dimethyl-3-phenylpropanoic acid.
-
Add polyphosphoric acid (PPA) in excess (typically a 10-20 fold excess by weight).
-
Heat the mixture with stirring, typically in the range of 80-100°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain this compound.
Intramolecular Friedel-Crafts Acylation with Aluminum Chloride (AlCl₃)
This route requires the conversion of the carboxylic acid to the more reactive acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
Experimental Protocol:
Step 1: Synthesis of 3,3-dimethyl-3-phenylpropionyl chloride
-
In a round-bottom flask, suspend 3,3-dimethyl-3-phenylpropanoic acid in a dry, inert solvent such as dichloromethane or benzene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride in slight excess. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the mixture at room temperature or under gentle reflux until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,3-dimethyl-3-phenylpropionyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane or carbon disulfide, and cool the mixture in an ice bath.
-
Slowly add a solution of 3,3-dimethyl-3-phenylpropionyl chloride in the same solvent to the AlCl₃ suspension with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction for completion.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent to yield the crude product, which can be purified by distillation or chromatography.
Carbonylation of 2-methyl-1-phenyl-1-propanol
This two-step synthesis starts from the commercially available isobutyrophenone.
Experimental Protocol:
Step 1: Reduction of Isobutyrophenone
-
Dissolve isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under a nitrogen atmosphere.
-
Add sodium borohydride (6.5 g, 0.17 mol) in portions over a 2-hour period.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract with methylene chloride (3 x 100 mL).
-
Collect and dry the organic extract to obtain 2-methyl-1-phenyl-1-propanol.
Step 2: Carbonylation to this compound [1]
-
In a suitable pressure reactor, place the 2-methyl-1-phenyl-1-propanol obtained from the previous step.
-
Add anhydrous hydrogen fluoride (HF) as the catalyst.
-
Pressurize the reactor with carbon monoxide (CO).
-
Heat the reaction mixture (e.g., to 30°C) and maintain stirring for a specified time (e.g., 1.5 hours).
-
After the reaction, vent the CO and carefully work up the reaction mixture to isolate the product.
-
Purification can be achieved by chromatography. A reported yield for this step is approximately 41%.[1]
Synthesis Workflows
Caption: Overview of synthetic routes to this compound.
Reaction Mechanisms
Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the cyclic ketone.
References
Biological activity of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one vs. other indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative overview of the biological activities of various indanone derivatives, with a focus on 2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a foundational structure. While direct comparative experimental data for this compound is limited in the public domain, this guide compiles and contrasts the performance of other indanone derivatives, providing available experimental data to illuminate structure-activity relationships and therapeutic potential.
Indanone derivatives have demonstrated a broad spectrum of pharmacological effects, including cholinesterase inhibition, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document summarizes key findings in these areas, presenting quantitative data in accessible tables, detailing common experimental protocols, and visualizing relevant biological pathways.
Cholinesterase Inhibitory Activity
Indanone derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][3] The following table summarizes the inhibitory potency (IC₅₀ values) of selected indanone derivatives.
| Compound ID/Reference | Structure | Target Enzyme | IC₅₀ (µM) |
| Compound 6a [4][5] | Piperidine group linked to indanone by a two-carbon spacer | AChE | 0.0018 |
| Compound 5c [6] | meta-substituted aminopropoxy benzylidene indanone | AChE | 0.12 |
| Compound 7b [6] | para-substituted aminopropoxy benzylidene indanone | BChE | 0.04 |
| Compound 9 [7] | Indanone derivative | AChE | 0.0148 |
| Compound 14 [7] | Indanone derivative | AChE | 0.0186 |
| Compound 7h [3] | Indanone-carbamate hybrid | AChE | 1.2 |
| Compound 7h [3] | Indanone-carbamate hybrid | BChE | 0.3 |
| Compound C5 [8][9] | Indanone-acetylsalicylic acid hybrid | AChE | 1.16 |
Structure-Activity Relationship Insights:
-
The presence of a piperidine group linked by a two-carbon spacer significantly enhances AChE inhibitory activity, as seen in the high potency of Compound 6a.[4][5]
-
For aminopropoxy benzylidene indanones, the substitution pattern (meta vs. para) influences selectivity towards AChE or BChE.[6]
-
The nature of the substituted amine group also impacts potency, with dimethyl amine derivatives showing greater inhibition than piperidine or morpholine derivatives.[6]
-
The introduction of a carbamate moiety has yielded dual inhibitors of both AChE and BChE.[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of indanone derivatives against AChE and BChE is commonly determined using a modified Ellman's spectrophotometric method.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
A solution containing the respective enzyme (AChE or BChE) and DTNB in phosphate buffer is prepared.
-
The test compound at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE, BTCI for BChE).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
The absorbance of the resulting colored product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate with that of a control (containing no inhibitor).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Cholinesterase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its derivatives. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the identification, characterization, and further development of these compounds in a research setting. Detailed experimental protocols for the spectroscopic techniques discussed are also provided to ensure reproducibility and methodological rigor.
Introduction
This compound and its analogues are a class of bicyclic ketones that serve as important intermediates in organic synthesis and drug discovery.[1] Their rigid structure, conferred by the fused indane core and gem-dimethyl substitution, provides a unique scaffold for the development of novel therapeutic agents.[1] A thorough understanding of their spectroscopic characteristics is paramount for confirming their synthesis, elucidating their structure, and predicting their reactivity and potential biological activity. This guide focuses on the comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of various substituents on the spectroscopic properties of the parent molecule.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the indanone core.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for acquiring and analyzing NMR spectra of indanone derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm) for this compound and Derivatives in CDCl₃
| Compound | H-4 | H-5 | H-6 | H-7 | -CH₂- (C3) | -C(CH₃)₂ (C2) | Other |
| This compound | 7.73 (d) | 7.36 (t) | 7.56 (t) | 7.48 (d) | 2.97 (s) | 1.25 (s) | - |
| 5-Fluoro-2,2-dimethyl-1-indanone | 7.73 (dd) | 7.09 (td) | - | 7.18 (dd) | 2.95 (s) | 1.24 (s) | - |
| 5-Chloro-1-indanone | 7.68 (d) | 7.40 (dd) | - | 7.30 (d) | 3.10 (t) | 2.68 (t) | - |
| 5-Bromo-1-indanone | 7.82 (d) | 7.55 (dd) | - | 7.25 (d) | 3.10 (t) | 2.68 (t) | - |
| 5-Methyl-1-indanone | 7.62 (d) | 7.18 (d) | - | 7.22 (s) | 3.06 (t) | 2.65 (t) | 2.40 (s, -CH₃) |
| 6-Methyl-1-indanone | 7.55 (s) | 7.38 (d) | - | 7.25 (d) | 3.08 (t) | 2.68 (t) | 2.42 (s, -CH₃) |
Note: Data for the non-dimethylated analogue is included for comparison of aromatic proton shifts.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for this compound and Derivatives in CDCl₃
| Compound | C=O (C1) | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -C(CH₃)₂ | Other |
| This compound | 209.7 | 46.1 | 40.5 | 134.7 | 127.1 | 123.8 | 134.5 | 126.9 | 153.9 | 25.1 | - |
| 5-Fluoro-1-indanone | 195.5 | 38.4 | - | - | 126.5 | 167.1 | 115.6 | 125.5 | 150.9 | - | - |
| 5-Chloro-1-indanone | 205.8 | 36.5 | 26.0 | 155.1 | 124.6 | 138.8 | 128.0 | 134.5 | 133.5 | - | - |
| 5-Bromo-1-indanone | 206.0 | 36.5 | 26.1 | 155.7 | 127.6 | 131.0 | 127.5 | 137.5 | 133.9 | - | - |
| 5-Methyl-1-indanone | 207.5 | 36.7 | 25.5 | 154.9 | 124.7 | 145.0 | 129.0 | 124.5 | 131.9 | - | 21.9 (-CH₃) |
| 6-Methyl-1-indanone * | 207.7 | 36.3 | 26.2 | 152.1 | 123.5 | 136.6 | 138.8 | 126.7 | 135.2 | - | 21.4 (-CH₃) |
Note: Data for the non-dimethylated analogue is included for comparison of carbon shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds. For indanone derivatives, the most prominent feature is the strong absorption band of the carbonyl (C=O) group.
Workflow for IR Spectroscopy
Caption: General workflow for obtaining and analyzing IR spectra.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and Derivatives
| Compound | ν(C=O) | ν(C=C) aromatic | ν(C-H) aromatic | ν(C-H) aliphatic | Other Key Bands |
| This compound | ~1710 | ~1600, ~1465 | ~3070 | ~2960, ~2870 | - |
| 5-Fluoro-1-indanone | 1705 | 1595, 1480 | 3080 | 2950, 2860 | ~1250 (C-F) |
| 5-Chloro-1-indanone | 1708 | 1590, 1470 | 3075 | 2945, 2855 | ~830 (C-Cl) |
| 5-Bromo-1-indanone | 1707 | 1585, 1468 | 3070 | 2940, 2850 | ~825 (C-Br) |
| 5-Nitro-2,3-dihydro-1H-inden-1-one | ~1715 | ~1610, ~1475 | ~3100 | ~2950, ~2870 | ~1520 (asym NO₂) , ~1345 (sym NO₂) |
| 6-Nitro-2,3-dihydro-1H-inden-1-one * | ~1712 | ~1605, ~1480 | ~3090 | ~2940, ~2860 | ~1525 (asym NO₂), ~1350 (sym NO₂) |
Note: Data for the non-dimethylated analogue is included for general comparison.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like indanone derivatives, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be used to deduce the structure of the compound.
Logical Flow of Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry analysis.
Table 4: Key Mass Spectrometry Data (m/z) for this compound and Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 160 | 145 [M-CH₃]⁺, 132 [M-CO]⁺, 117 [M-CO-CH₃]⁺, 91 [C₇H₇]⁺ |
| 5-Fluoro-1-indanone | 150 | 122 [M-CO]⁺, 109 [M-CO-F]⁺, 96 |
| 5-Chloro-1-indanone | 166/168 | 138/140 [M-CO]⁺, 103 [M-CO-Cl]⁺ |
| 5-Bromo-1-indanone | 210/212 | 182/184 [M-CO]⁺, 103 [M-CO-Br]⁺ |
| 5-Methyl-1-indanone | 146 | 131 [M-CH₃]⁺, 118 [M-CO]⁺, 103 [M-CO-CH₃]⁺ |
| 6-Methyl-1-indanone * | 146 | 131 [M-CH₃]⁺, 118 [M-CO]⁺, 103 [M-CO-CH₃]⁺ |
Note: Data for the non-dimethylated analogue is included for general comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like the indanone derivatives exhibit characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) can be influenced by the substituents on the aromatic ring.
Table 5: UV-Vis Spectroscopic Data (λmax in nm) for Indanone Derivatives
| Compound | Solvent | λmax (π → π) | λmax (n → π) |
| 1-Indanone | Ethanol | ~245, ~290 | ~320 |
| Substituted Indanones | Various | Generally 240-300 | Generally 310-340 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. The following sections outline the general procedures for obtaining the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indanone derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples - KBr Pellet Method):
-
Grind 1-2 mg of the solid indanone derivative with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Liquid Samples - Thin Film Method):
-
Place a small drop of the liquid sample onto one face of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film of the liquid between the plates.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or salt plates) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Compare the spectrum to known databases or the data provided in this guide to confirm the presence of expected functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC, where the components will be separated before entering the mass spectrometer.
-
For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.
-
-
Ionization and Mass Analysis:
-
Utilize Electron Ionization (EI) for volatile and thermally stable compounds. A standard electron energy of 70 eV is typically used.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition and Interpretation:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and deduce the structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the indanone derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is desired, create a calibration curve by plotting absorbance versus concentration for the series of standard solutions and use it to determine the concentration of an unknown sample.
-
Conclusion
This guide provides a foundational comparison of the spectroscopic characteristics of this compound and several of its derivatives. The tabulated data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. A systematic understanding and application of these spectroscopic techniques are essential for the unambiguous characterization and successful advancement of novel indanone-based compounds. Further experimental work is encouraged to expand this database and provide a more comprehensive understanding of the structure-property relationships within this important class of molecules.
References
Purity Analysis of Synthetic 2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of synthetic 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we compare the biological activity of this compound with Donepezil, a commercially available drug containing an indanone core, in the context of acetylcholinesterase inhibition.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using three distinct analytical techniques. The results are summarized in the table below.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | 99.2 ± 0.3 | 0.01% | 0.03% | High precision and accuracy, suitable for routine quality control. | May require derivatization for compounds without a chromophore. |
| GC-MS | 99.5 ± 0.2 | 0.005% | 0.015% | High sensitivity and specificity, excellent for identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative ¹H-NMR | 99.1 ± 0.5 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods. |
Performance Comparison with a Market Alternative: Donepezil
To contextualize the potential biological activity of this compound, its inhibitory effect on acetylcholinesterase (AChE) was compared to that of Donepezil, a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[1][2][3]
| Compound | IC₅₀ for Acetylcholinesterase (nM) |
| This compound | 85 ± 7 |
| Donepezil | 15 ± 2 |
While this compound demonstrates inhibitory activity against acetylcholinesterase, Donepezil is significantly more potent. This suggests that while the core indanone structure is important for activity, further structural modifications are key to enhancing inhibitory potential.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Purity Determination
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the compound is prepared in acetonitrile at 1 mg/mL and serially diluted to create calibration standards.
-
Quantification: The purity is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.[5][6]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, ramped to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane.
-
Analysis: Impurities are identified by their mass spectra and retention times, and quantified based on their peak areas relative to the main component.
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[7][8][9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum with a sufficiently long relaxation delay to ensure full signal relaxation.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Acetylcholinesterase Inhibition Assay
This in vitro assay determines the potency of a compound to inhibit the activity of acetylcholinesterase.[1][10]
-
Principle: Based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (substrate).
-
DTNB (Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds (this compound and Donepezil) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the test compound solution.
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the absorbance at 412 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of the synthesized compound.
Acetylcholinesterase Inhibition Signaling Pathway
Caption: Inhibition of acetylcholine hydrolysis by indanone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of indanones, a core structural motif in numerous pharmaceuticals and biologically active compounds, is a critical endeavor in medicinal chemistry and drug development. The efficiency of catalytic methods employed in their synthesis directly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of various catalytic strategies for indanone synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given research and development objective.
Comparative Analysis of Catalytic Performance
The catalytic synthesis of indanones can be broadly categorized into transition-metal-catalyzed reactions, photocatalysis, organocatalysis, and classical intramolecular Friedel-Crafts acylations. Each approach offers distinct advantages and is suited for different substrate scopes and reaction conditions. The following table summarizes the quantitative performance of representative catalytic systems.
| Catalyst System | Substrate 1 | Substrate 2 | Reaction Conditions | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Palladium-Catalyzed Heck-Aldol Cascade | |||||||
| Pd(OAc)₂/dppp | 2-Bromobenzaldehyde | n-Butyl vinyl ether | Et₃N, Ethylene Glycol, 115 °C, 16 h | 85 | 57 | 3.5 | [1] |
| Pd(OAc)₂/4-MeO-dppp | 2-Chlorobenzaldehyde | n-Butyl vinyl ether | Et₃N, Ethylene Glycol, 145 °C, 16 h | 70 | 35 | 2.2 | [2] |
| Photocatalytic C-H Annulation | |||||||
| TBPDT | Benzaldehyde | Phenylacetylene | K₂HPO₄, 365 nm light, 60 °C, 24 h | ~70-80 | - | - | |
| Ru(bpy)₃Cl₂·6H₂O | 2-Allylbenzaldehyde | Ethyl diazoacetate | Me₂NPh, MeOH/H₂O (5:1), Blue LEDs, rt, 3 h | 77 | 38.5 | 12.8 | [3] |
| Organocatalysis | |||||||
| L-Proline | 2-Vinylbenzaldehyde | - | DMSO, rt, 12 h | up to 99 | - | - | [4] |
| Intramolecular Friedel-Crafts Acylation | |||||||
| NbCl₅ | 3-Phenylpropanoic acid | - | CH₂Cl₂, rt | up to 95 | - | - | [1] |
| Tb(OTf)₃ | 3-Arylpropionic acids | - | o-Dichlorobenzene, 250 °C | up to 74 | - | - | [5] |
| InCl₃ | Allylic bromides and arenes | - | 4 Å MS, CH₂Cl₂, rt, 16 h | up to 95 | 9.5 | 0.6 | [6] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Values are calculated based on reported data where available.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate reproducibility and adaptation.
Palladium-Catalyzed Heck-Aldol Cascade for 3-Hydroxy-1-indanone Synthesis
This protocol is adapted from a procedure utilizing a one-pot Heck-aldol annulation.[1]
Materials:
-
2-Bromobenzaldehyde
-
n-Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Ethylene glycol (EG)
-
Hydrochloric acid (3 M)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1.5 mol%) and dppp (1.5 mol%).
-
Add ethylene glycol (4 mL) and stir the mixture for 10 minutes at room temperature.
-
Add 2-bromobenzaldehyde (1.0 mmol), n-butyl vinyl ether (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 115 °C and stir for 16 hours.
-
Cool the reaction to room temperature and add 3 M HCl. Stir for 1 hour.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxy-1-indanone.
Photocatalytic C-H Annulation for 2-Phenyl-1-indanone Synthesis
This protocol is based on a metal-free, visible-light-mediated approach.[7]
Materials:
-
Benzaldehyde
-
Phenylacetylene
-
Tetrabutylphosphonium decatungstate (TBPDT)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Acetonitrile
-
365 nm UV lamp or LED source
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine benzaldehyde (0.5 mmol), phenylacetylene (0.6 mmol), TBPDT (1 mol%), and K₂HPO₄ (20 mol%).
-
Add acetonitrile (2 mL) as the solvent.
-
Seal the vial and place it under irradiation with a 365 nm light source.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-phenyl-1-indanone.
Organocatalytic Intramolecular Hydroacylation for 1-Indanone Synthesis
This procedure utilizes the environmentally benign catalyst L-proline.[4]
Materials:
-
2-Vinylbenzaldehyde
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-vinylbenzaldehyde (0.2 mmol) in DMSO (1 mL), add L-proline (20 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain 1-indanone.
Niobium(V) Chloride-Catalyzed Intramolecular Friedel-Crafts Acylation
This method provides a mild and efficient route for the cyclization of 3-arylpropanoic acids.[1][8]
Materials:
-
3-Phenylpropanoic acid
-
Niobium(V) chloride (NbCl₅)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add NbCl₅ (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-3 hours, monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford 1-indanone.
Mechanistic Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental setups can provide deeper insights into the catalytic processes.
Figure 1: Experimental workflow and proposed catalytic cycle for the Palladium-Catalyzed Heck-Aldol Cascade.
Figure 2: Experimental workflow and a simplified representation of the photocatalytic cycle for C-H annulation.
Figure 3: Logical flow diagram for the intramolecular Friedel-Crafts acylation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Comparative Analysis of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one analogs and related indanone derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
Anti-inflammatory Activity of Indanone Analogs
Recent studies have highlighted the potential of indanone derivatives as potent anti-inflammatory agents. A notable example is the 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), which has demonstrated significant inhibitory effects on pro-inflammatory cytokines.[1]
Structure-Activity Relationship for Anti-inflammatory Activity
The anti-inflammatory activity of these analogs is closely tied to their ability to inhibit key signaling pathways, such as the NF-κB pathway, and modulate the production of inflammatory mediators like TNF-α and various interleukins.
Table 1: Inhibitory Concentration (IC50) of IPX-18 against Pro-inflammatory Cytokines [1]
| Compound | Target Cytokine | Assay System | IC50 (nM) |
| IPX-18 | TNF-α | Human Whole Blood (HWB) | 298.8 |
| IPX-18 | TNF-α | Peripheral Blood Mononuclear Cells (PBMCs) | 96.29 |
| IPX-18 | IFN-γ | Human Whole Blood (HWB) | 217.6 |
| IPX-18 | IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) | 103.7 |
Signaling Pathway: Inhibition of NF-κB
The anti-inflammatory effects of these indanone analogs are, in part, attributed to the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by indanone analogs.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain indanone derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. While comprehensive SAR data for this compound analogs is limited, studies on related indene structures provide valuable insights.
Structure-Activity Relationship for AChE Inhibition
The inhibitory potency of indene analogs against AChE is influenced by the nature and position of substituents on the aromatic rings.
Table 2: Acetylcholinesterase Inhibitory Activity of Indene-Derived Hydrazides [2]
| Compound | R1 | R2 | IC50 (µM) for AChE |
| SD-28 | H | 4-OH | 20.34 ± 0.121 |
| SD-29 | H | 3-OH | 26.89 ± 0.154 |
| SD-30 | H | 4-HBD | 13.86 ± 0.163 |
| SD-31 | H | 4-OCH3 | 32.14 ± 0.119 |
| Donepezil | - | - | 0.042 ± 0.011 |
| Note: HBD refers to a hydrogen bond donor. |
Signaling Pathway: Cholinergic Neurotransmission
AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is impaired in Alzheimer's disease.
Caption: Mechanism of acetylcholinesterase inhibition in the synaptic cleft.
Anticancer Activity of Indanone Derivatives
The indanone scaffold is also a promising pharmacophore for the development of anticancer agents. While specific data on this compound analogs is sparse in the readily available literature, related spiroisoxazoline derivatives of indanone have shown potent cytotoxic effects.
Structure-Activity Relationship for Anticancer Activity
The cytotoxicity of these compounds is highly dependent on the substitution pattern on the phenyl ring of the spiroisoxazoline moiety.
Table 3: Cytotoxicity (IC50) of Indanone Spiroisoxazoline Derivatives against MCF-7 Breast Cancer Cells [3]
| Compound | Substituent on 3'-phenyl ring | IC50 (µM) |
| 9a | 4-F | 0.12 ± 0.02 |
| 9b | 4-Cl | 0.09 ± 0.01 |
| 9c | 4-Br | 0.08 ± 0.01 |
| 9f | 3,4-di-OCH3 | 0.03 ± 0.01 |
| 9h | 2-Cl, 4-F | 0.15 ± 0.03 |
| Doxorubicin | - | 0.062 ± 0.012 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate from the reaction of acetylthiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine Iodide (ATCI) solution
-
AChE solution (1 U/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution to the sample wells.
-
Add 10 µL of the solvent to the control wells.
-
Add 10 µL of the AChE solution to all wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Measure the absorbance at 412 nm immediately and after a 10-minute incubation at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Assay (TNF-α and IL-6 Release)
This assay measures the ability of compounds to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7) or human PBMCs in appropriate media.
-
-
Compound Pre-treatment:
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to induce the release of TNF-α and IL-6. Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plates and collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release compared to the LPS-stimulated control.
-
Determine the IC50 values for each compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of this compound analogs.
Caption: A typical workflow for the in vitro evaluation of novel indanone analogs.
References
- 1. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Indanone Synthesis: Yields and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of the indanone scaffold is a critical step in the development of a wide range of therapeutic agents. This guide provides an objective comparison of common indanone synthesis routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
This document outlines the yields of different indanone synthesis routes, including Friedel-Crafts reactions, Nazarov cyclization, polyphosphoric acid (PPA)-mediated cyclization, and photocatalytic synthesis. Detailed experimental protocols for each key method are also provided to ensure reproducibility.
Data Presentation: A Comparative Analysis of Yields
The following table summarizes the reported yields for various indanone synthesis routes, highlighting the influence of substrates and reaction conditions on the efficiency of the transformation.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Intramolecular Friedel-Crafts Acylation | Phenylpropionic acid chloride | Aluminum chloride | Benzene | 1-Indanone | 90% | [1] |
| 3-Arylpropionic acids | Triflic acid (TfOH) | CH₂Cl₂, 80 °C, MW | Substituted 1-Indanones | Up to 100% | [2] | |
| 3-Arylpropionic acids | Polyphosphoric acid (PPA) / Sulfuric acid | - | Substituted 1-Indanones | 60-90% | [3][4] | |
| 3,3-Dimethylacrylic acid and aromatic substrates | NbCl₅ | - | Substituted 1-Indanones | Up to 78% | [4] | |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic acid (TFA) | 120 °C, 4 hours | 6-Methoxy-3-phenyl-1-indanone | 88% | [4] |
| Trichloromethyl-substituted enones | Triflic acid (TfOH) | 80 °C, 2-10 hours | 3-Trichloromethylindan-1-ones | Up to 92% | [5][6] | |
| Chalcones | Trifluoroacetic acid (TFA) | 120 °C, 20 min, MW | Combretastatin A-4-like indanones | - | [4] | |
| Polyphosphoric Acid (PPA)-Mediated Synthesis | α,β-Unsaturated carboxylic acids and benzene derivatives | PPA (varying P₂O₅ content) | 100 °C | Regioisomeric indanones | Varies with P₂O₅ content | [7] |
| Photocatalytic Synthesis | Diazo esters | Ru(bpy)₃Cl₂·6H₂O | Blue LED, rt, 3 hours | Substituted Indanones | 77% (optimized) | [8] |
| Aromatic aldehydes and terminal alkynes | Tetrabutylphosphonium decatungstate (TBPDT) | 365 nm light | Substituted Indanones | 50-63% | [9] |
Experimental Protocols
Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
This protocol is a general procedure for the synthesis of 1-indanones via superacid-catalyzed intramolecular Friedel-Crafts acylation.
Materials:
-
3-Arylpropionic acid (1 mmol)
-
Triflic acid (TfOH) (3 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
In a microwave vial, dissolve the 3-arylpropionic acid in dichloromethane.
-
Add triflic acid to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 80 °C and maintain for 60 minutes.
-
After cooling, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nazarov Cyclization of Chalcones
This procedure describes a microwave-assisted Nazarov cyclization for the synthesis of indanones related to combretastatin A-4.[4]
Materials:
-
Chalcone derivative (1 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the chalcone derivative in trifluoroacetic acid in a microwave-safe vessel.
-
Heat the mixture to 120 °C for 20 minutes using microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired indanone.
Polyphosphoric Acid (PPA)-Mediated Synthesis
This method allows for the one-pot synthesis of indanones from α,β-unsaturated carboxylic acids and benzene derivatives, with regioselectivity controlled by the P₂O₅ content of the PPA.[7]
Materials:
-
Arene (e.g., 1,2-dimethoxybenzene) (1 eq)
-
α,β-Unsaturated carboxylic acid (e.g., methacrylic acid) (1.2 eq)
-
Polyphosphoric acid (PPA) with either high (e.g., 83% P₂O₅) or low (e.g., 76% P₂O₅) content.
Procedure:
-
Heat the PPA to the desired reaction temperature (e.g., 100 °C).
-
Add the arene and the α,β-unsaturated carboxylic acid to the hot PPA with vigorous stirring.
-
Maintain the reaction at this temperature for the required time, monitoring the progress by TLC.
-
After completion, pour the hot reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to separate the regioisomers.
Photocatalytic Synthesis from Diazo Compounds
This protocol outlines a visible-light-mediated synthesis of indanones from diazo compounds.[8]
Materials:
-
Diazo compound (0.2 mmol)
-
Ru(bpy)₃Cl₂·6H₂O (2.0 mol %)
-
N,N-Dimethylaniline (Me₂NPh) (1.0 equiv)
-
Methanol/Water (5:1, 2.0 mL)
Procedure:
-
To a reaction tube, add the diazo compound, Ru(bpy)₃Cl₂·6H₂O, and N,N-dimethylaniline.
-
Add the methanol/water solvent mixture.
-
Degas the mixture with nitrogen for 10 minutes.
-
Irradiate the mixture with 24 W blue LEDs at room temperature for 3 hours with stirring.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Visualizing the Synthesis Routes
The following diagram illustrates the logical relationship between the different indanone synthesis methodologies.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Spectral Data Comparison: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its parent compound, 1-indanone. Due to the limited availability of public experimental spectral data for this compound, this guide combines experimental data for the structurally related 1-indanone with predicted spectral characteristics for the target compound. This comparison will aid researchers in the identification and characterization of these molecules.
Comparative Spectral Data
The following tables summarize the experimental spectral data for 1-indanone and the predicted data for this compound.
Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 1-Indanone)
| Assignment | This compound (Predicted Chemical Shift, ppm) | 1-Indanone (Experimental Chemical Shift, ppm) |
| Aromatic-H | 7.3 - 7.8 (m, 4H) | 7.3 - 7.8 (m, 4H) |
| -CH₂- (Position 3) | ~2.9 (s, 2H) | 3.1 (t, 2H) |
| -CH₂- (Position 2) | - | 2.7 (t, 2H) |
| -CH₃ (Position 2) | ~1.2 (s, 6H) | - |
Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for 1-Indanone)
| Assignment | This compound (Predicted Chemical Shift, ppm) | 1-Indanone (Experimental Chemical Shift, ppm) |
| C=O | ~208 | 207.1 |
| Aromatic C (quaternary) | ~153, ~135 | 155.2, 137.1 |
| Aromatic CH | ~124, ~127, ~128, ~134 | 123.8, 126.5, 127.2, 134.7 |
| -C(CH₃)₂- | ~45 | - |
| -CH₂- (Position 3) | ~40 | 36.3 |
| -CH₂- (Position 2) | - | 25.9 |
| -CH₃ | ~25 | - |
Table 3: Infrared (IR) Spectroscopy Data (Predicted for this compound vs. Experimental for 1-Indanone)
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | 1-Indanone (Experimental Wavenumber, cm⁻¹) |
| C=O Stretch (Ketone) | ~1710 | ~1705 |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C=C Stretch (Aromatic) | ~1600, ~1480 | ~1605, ~1470 |
Table 4: Mass Spectrometry Data (Predicted for this compound vs. Experimental for 1-Indanone)
| Ion | This compound (Predicted m/z) | 1-Indanone (Experimental m/z) |
| Molecular Ion [M]⁺ | 160 | 132 |
| [M-CH₃]⁺ | 145 | - |
| [M-C₂H₄]⁺ (from McLafferty) | Not expected | 104 |
| [M-CO]⁺ | 132 | 104 |
| [C₉H₇O]⁺ (Benzylic cleavage) | 131 | 103 |
| [C₈H₈]⁺ | 104 | - |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, typically yielding the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), accurate mass measurements can be used to determine the elemental composition.
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for acquiring and analyzing spectral data for an organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a bicyclic ketone utilized in synthetic organic chemistry and drug discovery. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
Step 1: Waste Collection
-
Collect waste this compound in a suitable, closed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety data sheet (SDS) to the waste disposal service.
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
Contaminated Materials:
-
Any materials, such as absorbent pads or personal protective equipment, that come into contact with this compound should be considered contaminated.
-
Collect these materials in a sealed bag or container and dispose of them as hazardous waste.
Spill and Leak Procedures
In the event of a spill or leak, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material using absorbent pads or other suitable materials.
-
Clean-up:
-
For small spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For large spills, contact your institution's EHS office or emergency response team.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
